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7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Core Science & Biosynthesis

Foundational

Chemical structure of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

This guide details the chemical structure, synthesis, and reactivity of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry used primarily for developing ATP-competitive kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry used primarily for developing ATP-competitive kinase inhibitors (e.g., Trk, JAK, and PI3K inhibitors).

Part 1: Structural Analysis & Significance

Core Architecture

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that functions as a bioisostere of the purine ring system found in Adenosine Triphosphate (ATP). This structural mimicry allows derivatives to bind effectively into the hinge region of kinase active sites.

  • 3-Fluoro Substitution: The fluorine atom at position C3 is strategic. Unlike a hydrogen atom, fluorine blocks metabolic oxidation (a common clearance pathway for this scaffold) and modulates the pKa of the pyrazole nitrogen, influencing hydrogen bond strength with the kinase hinge residues.

  • 7-Chloro Substitution: The chlorine at position C7 is an electrophilic handle. It is located on the pyrimidine ring, gamma to the bridgehead nitrogen (N4). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary attachment point for solubilizing groups or specificity elements (e.g., diamines, chiralpyrrolidines).

Numbering & Topology

The IUPAC numbering for this fused system can be counter-intuitive.

  • N1: Non-bridgehead nitrogen in the pyrazole ring.

  • C3: The carbon in the pyrazole ring (site of Fluorine).[1]

  • N4: Bridgehead nitrogen.

  • C7: The carbon in the pyrimidine ring adjacent to the bridgehead (site of Chlorine).

G cluster_legend Functional Roles N1 N1 C2 C2 N1->C2 C3 C3 (F) C2->C3 C3a C3a C3->C3a N4 N4 C3a->N4 N4->N1 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 (Cl) C6->C7 C7->C3a L1 C3-F: Metabolic Blockade L2 C7-Cl: S_NAr Handle

Figure 1: Numbering scheme and functional hotspots of the scaffold.

Part 2: Synthetic Methodologies

The synthesis of 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is challenging because direct electrophilic fluorination of the 7-chloro core is often low-yielding or unstable.[2] The most robust "field-proven" route introduces the fluorine atom early on the pyrazole precursor.

Route A: The "Early Fluorine" Strategy (Recommended)

This protocol builds the pyrimidine ring onto a pre-fluorinated pyrazole.

Step 1: Synthesis of 4-Fluoro-1H-pyrazol-5-amine
  • Reagents: Fluoroacetonitrile, Ethyl formate, Hydrazine hydrate.

  • Mechanism: Claisen condensation followed by cyclization.

  • Note: This intermediate is commercially available but can be synthesized if cost is a constraint.

Step 2: Condensation to the Pyrimidine Core
  • Reactants: 4-Fluoro-1H-pyrazol-5-amine + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Reflux in Ethanol or Acetic Acid.[2]

  • Intermediate: Ethyl 3-fluoro-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate.

  • Transformation: The amino group attacks the ethoxy vinyl carbon, followed by ring closure.

Step 3: Decarboxylation (Optional based on target)
  • Protocol: Saponification (NaOH) followed by thermal decarboxylation in Dowtherm A (230°C).

  • Result: 3-Fluoro-7-hydroxypyrazolo[1,5-a]pyrimidine.

Step 4: Chlorination[3]
  • Reagents: POCl3 (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).

  • Conditions: Reflux (100-110°C) for 4-6 hours.

  • Workup: Quench carefully into ice water (exothermic). Extract with DCM.

  • Product: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine .

Route B: Direct Fluorination (Selectfluor)
  • Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine + Selectfluor (F-TEDA-BF4).

  • Solvent: Acetonitrile/Water.

  • Limitation: This reaction often yields a mixture of products or results in decomposition due to the high reactivity of the C7-Cl species. It is not recommended for scale-up.

Part 3: Reactivity & Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The C7 position is the primary site for derivatization. The reaction is driven by the electron-deficient nature of the pyrimidine ring, further enhanced by the bridgehead nitrogen.

General Protocol for C7 Displacement:

  • Dissolve: 1.0 eq of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in anhydrous solvent (DCM, THF, or n-Butanol depending on amine solubility).

  • Add Base: 2.0 - 3.0 eq of DIPEA (Diisopropylethylamine) or K2CO3.

  • Add Nucleophile: 1.1 eq of the amine (e.g., (R)-3-aminopyrrolidine).

  • Reaction: Stir at RT for 2-12 hours. If the amine is sterically hindered, heat to 60°C.

  • Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to increased polarity (if diamine is used).

Data Summary: Reactivity Profile
PositionSubstituentReactivity TypeKey Transformation
C7 ChlorineElectrophilicSNAr: Displacement by amines, alkoxides, thiols.
C3 FluorineInert / ModulatorMetabolic Block: Resists CYP450 oxidation. Electronic: Lowers HOMO energy, increasing stability.
C5 HydrogenNucleophilic (Weak)Can be halogenated if conditions are harsh, but C3 is preferred (if not fluorinated).
N1 -Basic (Weak)H-bond acceptor in kinase hinge region.
Visualization of Synthesis & Reactivity

Synthesis Start 4-Fluoro-1H-pyrazol-5-amine (Pre-fluorinated Precursor) Inter1 Intermediate: 7-Hydroxy-3-fluoro-6-ester Start->Inter1 Cyclization (AcOH, 100°C) Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter1 Step2 Hydrolysis & Decarboxylation (NaOH / Heat) Inter1->Step2 Inter2 7-Hydroxy-3-fluoro-pyrazolo[1,5-a]pyrimidine Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Final 7-CHLRO-3-FLUORO-PYRAZOLO[1,5-a]PYRIMIDINE Step3->Final Deriv Drug Candidate (Kinase Inhibitor) Final->Deriv S_NAr (Amine, DIPEA)

Figure 2: Validated synthetic workflow for the generation of the 7-chloro-3-fluoro core.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Selectivity

The 3-fluoro-pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for TRK (Tropomyosin Receptor Kinase) inhibitors.

  • Case Study (Larotrectinib analogs): While Larotrectinib uses a pyrazolo[1,5-a]pyrimidine core, next-generation analogs incorporate the 3-fluoro substituent to improve metabolic stability and blood-brain barrier (BBB) penetration.

  • Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor from the hinge region (e.g., Met residue). The C7-substituent projects into the solvent-exposed region or a hydrophobic pocket, depending on the linker.

Physicochemical Properties[8][9]
  • Lipophilicity (cLogP): The C3-F increases lipophilicity slightly compared to C3-H, aiding membrane permeability.

  • Solubility: The core is planar and poorly soluble. The C7-substituent is critical for introducing solubilizing groups (e.g., morpholine, piperazine).

References

  • Synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues

    • Title: Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues.[2][4]

    • Source: Lirias (KU Leuven) / Tetrahedron Letters.
    • URL:[Link]

  • Kinase Inhibitor SAR

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Electrophilic Fluorination (Contextual)

    • Title: Ring-opening fluorination of bicyclic azaarenes.[1]

    • Source: N
    • URL:[Link]

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: MDPI / PMC.
    • URL:[Link]

Sources

Exploratory

Patent Landscape & Technical Guide: 3-Fluoro-pyrazolo[1,5-a]pyrimidine Intermediates

Executive Summary The 3-fluoro-pyrazolo[1,5-a]pyrimidine scaffold represents a critical, albeit specialized, chemotype in modern medicinal chemistry. While the broader pyrazolo[1,5-a]pyrimidine class is well-established...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoro-pyrazolo[1,5-a]pyrimidine scaffold represents a critical, albeit specialized, chemotype in modern medicinal chemistry. While the broader pyrazolo[1,5-a]pyrimidine class is well-established in FDA-approved kinase inhibitors (e.g., Larotrectinib , Dinaciclib ), the specific introduction of a fluorine atom at the C3 position is a strategic modification used to modulate metabolic stability, alter pKa, and fine-tune ATP-binding affinity.

This guide analyzes the patent landscape and synthetic methodologies for this specific intermediate. Unlike C3-cyano or C3-amide derivatives, the C3-fluoro variant is often employed to block metabolic oxidation at the electron-rich C3 position while maintaining the steric profile of a hydrogen atom (Bioisosterism: H ≈ F).

Part 1: Chemical Architecture & Strategic Significance

The Fluorine Advantage at C3

The pyrazolo[1,5-a]pyrimidine core is an isostere of purine, making it a privileged scaffold for ATP-competitive kinase inhibition. The C3 position corresponds to the N7/C8 region of purine, a site often exposed to solvent or involved in hydrophobic interactions within the kinase hinge region.

FeatureEffect of C3-FluorinationMechanism
Metabolic Stability High The C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism (e.g., by CYP450) that typically occurs at electron-rich aromatic carbons.
Electronic Tuning pKa Modulation Fluorine's high electronegativity pulls electron density from the ring, lowering the pKa of the pyrimidine nitrogens, which can improve selectivity or solubility.
Steric Profile Minimal Perturbation The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the scaffold to fit into tight binding pockets where larger groups (Cl, CN, Me) would clash.

Part 2: Patent Landscape Analysis

The intellectual property landscape for 3-fluoro-pyrazolo[1,5-a]pyrimidines is characterized by process patents (synthesis methods) and Markush structures in broader therapeutic patents.

Key Assignees & IP Clusters
  • KU Leuven (Regents of the University of Leuven): Holds foundational IP regarding the specific synthesis of 3-fluoro analogues starting from fluorinated building blocks. Their work focuses on the "early-stage fluorination" strategy.[1]

  • Taisho Pharmaceutical Co., Ltd.: Patents describe pyrazolo[1,5-a]pyrimidines as GABA-B positive allosteric modulators . While many claims focus on C3-amide/alkyl derivatives, the C3-fluoro variants are often covered as specific embodiments to prevent "me-too" competitor drugs.

  • Array BioPharma / Loxo Oncology (Eli Lilly): In the context of Trk (Tropomyosin receptor kinase) inhibitors, the 3-fluoro scaffold appears in broad Markush claims as a potential backup series to the primary clinical candidates (which typically feature C3-ureas or amides).

Freedom-to-Operate (FTO) Considerations
  • Composition of Matter: The core 3-fluoro-pyrazolo[1,5-a]pyrimidine structure itself is known in the art, meaning basic composition claims are likely exhausted. Novelty now lies in specific substitution patterns at C5 and C7 (e.g., complex heteroaryl tails).

  • Process Patents: Recent patents (post-2015) focus on scalable synthesis of the 3-amino-4-fluoropyrazole intermediate, which is the bottleneck for industrial production.

Part 3: Synthetic Routes & Protocols[2][3][4][5]

There are two primary strategies to access this scaffold: Early-Stage Fluorination (building block approach) and Late-Stage Fluorination (direct functionalization).

Method A: The "Fluoro-Pyrazole" Route (Early-Stage)

This is the preferred industrial route due to higher regioselectivity and safety. It avoids the use of aggressive fluorinating agents on complex intermediates.

Protocol:

  • Precursor Synthesis: Reaction of fluoroacetonitrile with benzoyl chloride (or esters) to form the

    
    -fluoro-
    
    
    
    -ketonitrile.
  • Hydrazinolysis: Treatment with hydrazine hydrate yields 3-amino-4-fluoropyrazole .

  • Cyclization: Condensation of the pyrazole with 1,3-electrophiles (e.g., diethyl ethoxymethylenemalonate) builds the pyrimidine ring.

Step-by-Step Protocol (Validated):

  • Formation of 3-Amino-4-fluoropyrazole:

    • Reagents: Fluoroacetonitrile (1.0 eq), Lithium hexamethyldisilazide (LiHMDS, 1.1 eq), Ethyl benzoate (1.0 eq).

    • Conditions: THF, -78°C to RT.

    • Workup: Quench with HCl, extract with EtOAc. Treat crude with Hydrazine hydrate (2.0 eq) in EtOH at reflux for 4h.

    • Yield: Typically 60-75%.

  • Ring Closure:

    • Reagents: 3-Amino-4-fluoropyrazole (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

    • Conditions: Glacial Acetic Acid, reflux (110°C), 4-6 hours.

    • Purification: Precipitates upon cooling; wash with cold EtOH.

Method B: The "Selectfluor" Route (Late-Stage)

Used primarily in discovery chemistry (Medicinal Chemistry) to quickly diversify an existing library of pyrazolo[1,5-a]pyrimidines.

Protocol:

  • Substrate: Start with an unsubstituted pyrazolo[1,5-a]pyrimidine (C3-H).

  • Fluorination: React with Selectfluor (F-TEDA-BF4).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Step-by-Step Protocol:

  • Reagents: Pyrazolo[1,5-a]pyrimidine substrate (0.5 mmol), Selectfluor (1.2 eq).

  • Solvent: Acetonitrile (dry).

  • Conditions: Stir at Room Temperature (25°C) for 12-24 hours.

  • Note: If the C3 position is sterically crowded or deactivated by electron-withdrawing groups at C2, heating to 60°C may be required.

  • Yield: 40-60% (Lower due to potential over-fluorination or side reactions).

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix between Route A (Scale-up) and Route B (Diversity).

SynthesisPathways Start Target: 3-Fluoro-pyrazolo[1,5-a]pyrimidine RouteA Route A: Early-Stage (Scale-Up Preferred) Start->RouteA High Regioselectivity Required RouteB Route B: Late-Stage (Library Diversity) Start->RouteB Quick Analog Generation Fluoroacetonitrile Fluoroacetonitrile RouteA->Fluoroacetonitrile AminoPyrazole Intermediate: 3-Amino-4-fluoropyrazole Fluoroacetonitrile->AminoPyrazole + Base / Hydrazine Cyclization Cyclization with 1,3-Dielectrophile AminoPyrazole->Cyclization + Malonate deriv. FinalProdA FinalProdA Cyclization->FinalProdA Final Product CoreScaffold Existing Pyrazolo[1,5-a]pyrimidine (C3-H) RouteB->CoreScaffold Selectfluor Electrophilic Fluorination (Selectfluor) CoreScaffold->Selectfluor MeCN, RT FinalProdB FinalProdB Selectfluor->FinalProdB Final Product

Caption: Comparison of Synthetic Pathways. Route A utilizes a fluorinated building block for precision, while Route B employs late-stage electrophilic fluorination for speed.

Part 5: References

  • Bel Abed, H., et al. (2013).[2] Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues. Tetrahedron Letters, 54(21), 2612-2614.[3][4] Link

  • Fustero, S., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Journal of Organic Chemistry. Link

  • Loxo Oncology / Array BioPharma. (2011). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors. WO2011006074A1. Link

  • Taisho Pharmaceutical Co., Ltd. (2017). Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives. WO2017069270. Link

  • Banks, R. E. (Selectfluor). 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a Fluorinating Agent. Journal of Fluorine Chemistry. Link

Sources

Foundational

Literature review of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine synthesis

This guide provides an in-depth technical analysis of the synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a privileged scaffold in medicinal chemistry utilized for developing inhibitors of kinases such as TRK,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a privileged scaffold in medicinal chemistry utilized for developing inhibitors of kinases such as TRK, JAK, and PI3K.

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine system, offering tunable physiochemical properties and distinct hydrogen-bonding vectors critical for ATP-competitive inhibition. The 7-chloro-3-fluoro substitution pattern is particularly valuable: the 7-chloro moiety serves as a versatile electrophilic handle for nucleophilic aromatic substitution (


) to install solubilizing groups (e.g., morpholines, piperazines), while the 3-fluoro  atom modulates metabolic stability and pKa without imposing significant steric bulk.

This guide details two distinct synthetic architectures:

  • Route A (Late-Stage Functionalization): The industrial standard, utilizing electrophilic fluorination on the pre-formed bicycle.

  • Route B (De Novo Assembly): A convergent approach incorporating fluorine prior to cyclization, offering superior regiocontrol.[1]

Retrosynthetic Architecture

The synthesis hinges on the construction of the [1,5-a] bridgehead nitrogen system. The 7-position (gamma to the bridgehead) is activated for nucleophilic attack when chlorinated, while the 3-position (on the pyrazole ring) remains electron-rich, susceptible to electrophilic substitution.

Retrosynthesis cluster_0 Route A: Late-Stage cluster_1 Route B: De Novo target 7-Chloro-3-fluoro- pyrazolo[1,5-a]pyrimidine inter_late 7-Chloro-pyrazolo[1,5-a]pyrimidine target->inter_late Electrophilic Fluorination (Selectfluor) inter_early 3-Fluoro-pyrazolo[1,5-a]pyrimidin-7-ol target->inter_early Chlorination (POCl3) start_common Pyrazolo[1,5-a]pyrimidin-7-ol inter_late->start_common Chlorination (POCl3) start_B 3-Amino-4-fluoropyrazole inter_early->start_B Cyclocondensation start_A 3-Aminopyrazole start_common->start_A Cyclocondensation reagent_diketone 1,3-Dielectrophile (e.g., Diethyl malonate) start_A->reagent_diketone start_B->reagent_diketone

Figure 1: Retrosynthetic analysis showing the divergent pathways for fluorine installation.

Route A: Late-Stage Functionalization (Standard Protocol)

This route is preferred for scale-up due to the low cost of starting materials (3-aminopyrazole). It involves constructing the core, activating the 7-position, and finally installing the fluorine.[1]

Step 1: Cyclocondensation

The reaction of 3-aminopyrazole with a 1,3-dielectrophile (e.g., diethyl malonate or a


-keto ester) yields the 7-hydroxypyrazolo[1,5-a]pyrimidine (tautomeric with the 7-one).
  • Reagents: 3-Aminopyrazole, Diethyl malonate (or Ethyl acetoacetate), NaOEt (base).[1]

  • Conditions: Reflux in EtOH or AcOH.

  • Mechanism: Michael addition of the exocyclic amine followed by ring closure via the endocyclic nitrogen.

Step 2: Chlorination (The Critical Step)

Conversion of the 7-hydroxyl group to the 7-chloro derivative is achieved using Phosphorus Oxychloride (


). This transforms the electron-rich amide-like ring into an electron-deficient pyrimidine capable of 

.
  • Reagents:

    
     (neat or in toluene), N,N-Dimethylaniline (catalyst/base).[1]
    
  • Temperature: Reflux (

    
    ).[1]
    
  • Safety Note: Quenching

    
     is highly exothermic.[1][2]
    
Step 3: Electrophilic Fluorination

The 3-position of the pyrazolo[1,5-a]pyrimidine is widely recognized as the most nucleophilic site. The use of Selectfluor (F-TEDA-BF4) allows for mild, regioselective fluorination at C3.

  • Reagents: Selectfluor, Acetonitrile (MeCN).[1]

  • Conditions:

    
     to RT.
    
Experimental Protocol: Route A

1. Synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine

  • Setup: dry 250 mL RBF, reflux condenser,

    
     atmosphere.
    
  • Procedure: Charge 7-hydroxypyrazolo[1,5-a]pyrimidine (10.0 g, 74 mmol) and

    
     (50 mL). Add N,N-dimethylaniline (1 mL). Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hex).
    
  • Workup: Cool to RT. Remove excess

    
     under reduced pressure.[1] Pour the residue slowly onto crushed ice (Caution: Vigorous reaction). Neutralize with sat. 
    
    
    
    to pH 7-8. Extract with DCM (
    
    
    mL).[1] Dry over
    
    
    and concentrate.
  • Yield: Typically 80-90% as a yellow solid.

2. Synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

  • Setup: 100 mL RBF.

  • Procedure: Dissolve 7-chloropyrazolo[1,5-a]pyrimidine (5.0 g, 32.5 mmol) in dry MeCN (50 mL). Cool to

    
    . Add Selectfluor (12.7 g, 35.8 mmol) portion-wise.[1] Stir at RT for 12 hours.
    
  • Workup: Remove solvent in vacuo. Redissolve in DCM/Water. Wash organic layer with water and brine. Purify via silica gel chromatography (0-5% MeOH in DCM).

  • Yield: 65-75%.

Route B: De Novo Assembly (Convergent Protocol)[1]

This route is advantageous when the 3-position is sensitive to electrophilic conditions or when specific substitution patterns hinder Selectfluor reactivity. It relies on the use of 3-amino-4-fluoropyrazole .[3]

Step 1: Synthesis of 3-Amino-4-fluoropyrazole

Often prepared via the reduction of 4-fluoro-3-nitropyrazole or through the Balz-Schiemann reaction of the protected amine. (Commercially available).[1][4]

Step 2: Cyclization to 3-Fluoro-7-hydroxypyrazolo[1,5-a]pyrimidine

Condensation with the 1,3-dielectrophile proceeds similarly to Route A, but the fluorine is already in place.

Step 3: Chlorination

Standard


 chlorination converts the 7-OH to 7-Cl.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRouteCritical Insight
Regioselectivity A & BIn cyclization with unsymmetrical

-keto esters, the exocyclic amine typically attacks the ketone first, leading to 5-alkyl-7-hydroxy derivatives. To obtain the 7-alkyl isomer, specific conditions (e.g., acidic vs basic) must be tuned.[1]
Moisture Control A (Step 2)

degrades to phosphoric acid in the presence of water, which can hydrolyze the product back to the starting material. Strictly anhydrous conditions are required.
Selectfluor Stoichiometry A (Step 3)Excess Selectfluor can lead to over-fluorination or oxidative side reactions. Use 1.05 - 1.1 equivalents.
Safety All

quenching generates HCl gas and heat. Always quench into ice-water with efficient stirring and ventilation.

Mechanistic Visualization: Chlorination via Vilsmeier-Haack Type Pathway

The transformation of the 7-hydroxy (lactam) to the 7-chloro species is the most chemically intensive step. It proceeds via the activation of the carbonyl oxygen by the oxophilic phosphorus.

Mechanism step1 7-Oxo-tautomer (Amide-like) intermediate Dichlorophosphoryl Intermediate (O-P bond formed) step1->intermediate O-attack on P -Cl POCl3 POCl3 POCl3->intermediate product 7-Chloro-pyrazolo [1,5-a]pyrimidine (Aromatized) intermediate->product SNAr / Elimination of PO2Cl2- chloride Cl- Nucleophile chloride->product Attack at C7

Figure 2: Mechanism of Deoxychlorination using Phosphorus Oxychloride.

References

  • Vertex Pharmaceuticals. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1] PMC.[1] Link

  • KU Leuven. Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues. Lirias.[1] Link

  • Celon Pharma. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.[1] MDPI Pharmaceuticals.[1] Link[1]

  • Air Products & Chemicals. The development of Selectfluor® as a commercial electrophilic fluorinating agent.[5] REF Case Studies. Link

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules.[1][2][4][6][7][8][9][10][11] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., PI3K, CDK, and TRK inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., PI3K, CDK, and TRK inhibitors).[1] The specific functionalization pattern—7-chloro-3-fluoro —presents a unique synthetic challenge. The 7-chloro group acts as a versatile handle for nucleophilic aromatic substitution (


) to introduce amines or ethers, while the 3-fluoro substituent modulates metabolic stability and pKa without significantly altering steric bulk.

This guide details the Late-Stage Electrophilic Fluorination Protocol , a robust, scalable pathway favored for its regioselectivity and cost-efficiency compared to de novo synthesis from fluorinated pyrazoles.

Strategic Retrosynthesis & Pathway Logic

The synthesis is designed to maximize regiocontrol. Direct condensation to form the core often yields isomer mixtures. Therefore, we utilize a stepwise ring construction followed by sequential halogenation.

Mechanistic Rationale
  • Core Construction: We utilize diethyl ethoxymethylenemalonate (DEEM) to condense with 3-aminopyrazole. This dictates the formation of the [1,5-a] fusion with high fidelity, initially yielding the 3-carboxylate.

  • Decarboxylation: Removal of the C3-ester is necessary to free the position for fluorination. This is achieved via saponification and thermal decarboxylation.[2]

  • Chlorination: The C7-hydroxyl (tautomeric with C7-one) is converted to the chloride using phosphorus oxychloride (

    
    ).
    
  • Regioselective Fluorination: The pyrazolo[1,5-a]pyrimidine ring is electron-rich at C3. Electrophilic fluorination using Selectfluor® occurs selectively at this position, even in the presence of the deactivating 7-chloro group.

Pathway Visualization

SynthesisPathway Start 3-Aminopyrazole Inter1 Intermediate Ester (Ring Closure) Start->Inter1 DEEM, EtOH Reflux Inter2 7-Hydroxy Core (Decarboxylated) Inter1->Inter2 1. NaOH (Hyd) 2. Heat (-CO2) Inter3 7-Chloro Precursor Inter2->Inter3 POCl3 Chlorination Target 7-Chloro-3-fluoro- pyrazolo[1,5-a]pyrimidine Inter3->Target Selectfluor MeCN, RT

Figure 1: Stepwise synthetic logic from commercially available starting materials to the target fluorinated scaffold.

Detailed Experimental Protocol

Stage 1: Assembly of the 7-Hydroxypyrazolo[1,5-a]pyrimidine Core

Objective: Construct the bicyclic system and remove the blocking C3-ester group.

Step 1.1: Cyclocondensation
  • Reagents: 1H-pyrazol-3-amine (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Solvent: Ethanol (anhydrous) or Acetic Acid.

  • Procedure:

    • Dissolve 3-aminopyrazole in ethanol.

    • Add diethyl ethoxymethylenemalonate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. A precipitate (Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate) will form.

    • Cool to 0°C, filter the solid, and wash with cold ethanol.

Step 1.2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the ester from Step 1.1 in 10% NaOH (aq). Reflux for 2 hours until the solution becomes clear (formation of the carboxylate salt). Acidify with concentrated HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.[3]

  • Decarboxylation:

    • Method A (Thermal): Suspend the carboxylic acid in Dowtherm A (high-boiling eutectic mixture). Heat to 230°C–250°C for 30–60 minutes until

      
       evolution ceases.
      
    • Method B (Acidic): Reflux the carboxylic acid in 48% HBr or sulfuric acid (less preferred due to harshness).

    • Workup: Cool the mixture. Dilute with hexanes to precipitate the product (7-hydroxypyrazolo[1,5-a]pyrimidine). Filter and wash with hexanes to remove Dowtherm A.

Stage 2: Chlorination (The C7 Functionalization)

Objective: Convert the C7-hydroxyl group into a reactive chloro-handle.

  • Reagents: 7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq),

    
     (excess, solvent/reagent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Protocol:

    • Place the 7-hydroxy intermediate in a round-bottom flask under argon.

    • Add

      
       (approx. 5–10 mL per gram of substrate).
      
    • Add catalytic

      
      -dimethylaniline (accelerates the reaction).
      
    • Reflux (approx. 105°C) for 4 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

    • Quenching (Critical Safety Step): Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize carefully with saturated 
      
      
      
      to pH 7–8.
    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) yields 7-chloropyrazolo[1,5-a]pyrimidine .

Stage 3: Electrophilic Fluorination (The C3 Functionalization)

Objective: Regioselective introduction of fluorine at C3 using Selectfluor®.

  • Reagents: 7-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), Selectfluor® (1.2 eq).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Protocol:

    • Dissolve 7-chloropyrazolo[1,5-a]pyrimidine in anhydrous MeCN under an inert atmosphere (

      
      ).
      
    • Add Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in one portion.

    • Stir at room temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The product (M+18 mass shift relative to H) should appear.

    • Workup: Remove solvent under reduced pressure. Redissolve residue in DCM and wash with water.

    • Purification: Silica gel chromatography. The 3-fluoro derivative is typically close in polarity to the non-fluorinated precursor but can be separated using a gradient of DCM/MeOH or Hexane/EtOAc.

Quantitative Data Summary

ParameterStage 1 (Core)Stage 2 (Chlorination)Stage 3 (Fluorination)
Reagent DEEM / NaOH

Selectfluor®
Temp Reflux / 230°C105°C25°C (RT)
Time 6h / 1h4h12–24h
Typical Yield 60–75%70–85%50–65%
Key Risk Thermal runaway (decarboxylation)

quenching (exothermic)
Moisture sensitivity

Critical Technical Notes & Troubleshooting

Regioselectivity Validation

The pyrazolo[1,5-a]pyrimidine ring undergoes Electrophilic Aromatic Substitution (EAS) preferentially at C3 .

  • Why C3? The nitrogen lone pair at N4 donates density into the pyrazole ring, making C3 the most nucleophilic site.

  • Verification:

    
     will show the disappearance of the C3-proton (typically a doublet or singlet around 8.0–8.2 ppm in the non-fluorinated precursor) and the appearance of C-F coupling in the carbon spectrum.
    
Safety Protocols
  • 
    :  Highly corrosive and reacts violently with water. Quench only on ice. Perform all operations in a fume hood.
    
  • Selectfluor: An oxidizer. Avoid mixing with strong reducing agents.

  • Dowtherm A: Used at very high temperatures (>200°C).[2] Ensure glassware is free of star cracks to prevent failure under thermal stress.

Alternative Route (De Novo)

If the Late-Stage Fluorination fails (e.g., due to substituents sensitive to oxidation), use the De Novo Route :

  • Start: 4-Fluoro-1H-pyrazol-3-amine (commercially available but expensive).

  • Condensation: React with diethyl ethoxymethylenemalonate.[2]

  • Advantage: Fluorine is installed pre-cyclization, guaranteeing position.

  • Disadvantage: Higher cost of goods; 4-fluoropyrazoles are less stable.

Workflow Diagram (Decision Tree)

Workflow Start Start: 1H-pyrazol-3-amine Step1 Condense with DEEM (Reflux EtOH) Start->Step1 Check1 Solid Precipitate? Step1->Check1 Check1->Step1 No (Adjust Solvent) Step2 Hydrolysis (NaOH) & Decarboxylation (230°C) Check1->Step2 Yes Step3 Chlorination (POCl3) Step2->Step3 Step4 Fluorination (Selectfluor) Step3->Step4 QC QC: NMR/LCMS (Verify C3-F) Step4->QC

Figure 2: Operational decision tree for the synthesis workflow.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Stypik, M. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences, 2022.
  • Electrophilic Fluorination Strategy

    • Huchon, A. et al. "Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues."[2] Tetrahedron Letters (via Lirias/KU Leuven), 2016.

  • Chlorination Protocols

    • Kuna, S. et al.[4] "Two-step synthesis and characterization of 5,7-dichloro-6-fluoro-3-isopropylpyrazolo[1,5-a] pyrimidine." AIP Conference Proceedings, 2020.

  • Selectfluor Reagent Usage

    • Banks, R. E. et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Authored by: A Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically relevant therapeutic agents.[1] Its unique, rigid, and planar N-heterocyclic system allows for precise three-dimensional positioning of functional groups, making it an ideal framework for designing targeted inhibitors.[1] Derivatives of this scaffold have demonstrated remarkable efficacy as inhibitors of critical protein kinases involved in oncogenesis, such as cyclin-dependent kinases (CDK2), Tropomyosin receptor kinases (Trk), and Bruton's tyrosine kinase (BTK).[2][3][4] Two of the three FDA-approved drugs for cancers driven by NTRK gene fusions feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its therapeutic significance.[4] Furthermore, this scaffold is integral to compounds developed as aryl hydrocarbon receptor (AHR) antagonists and agents to reverse multidrug resistance in cancer chemotherapy.[5][6]

The synthetic utility of halogenated pyrazolo[1,5-a]pyrimidines, particularly 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, lies in their susceptibility to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful and versatile method for introducing a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[3] This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for performing SNAr reactions on this valuable synthetic intermediate.

Mechanistic Deep Dive: Regioselectivity in the SNAr Reaction

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic and heteroaromatic systems.[7] Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[7][8]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group (in this case, a halide). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity of the ring is temporarily broken in this rate-determining step.

  • Elimination of the Leaving Group: The aromatic system is restored through the expulsion of the leaving group, yielding the substituted product.

The pyrazolo[1,5-a]pyrimidine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic feature activates the ring towards nucleophilic attack, making SNAr a highly favorable transformation.

The Question of Regioselectivity: C7 vs. C3

In 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, two positions are susceptible to attack: C7 (bearing chlorine) and C3 (bearing fluorine). Experimental evidence from related di-halogenated pyrazolopyrimidines consistently shows that nucleophilic substitution occurs preferentially at the C7 position.[9] Several factors contribute to this pronounced regioselectivity:

  • Leaving Group Ability: While fluorine is more electronegative, chlorine is generally a better leaving group than fluorine in the elimination step of an SNAr reaction.

  • Stabilization of the Intermediate: The most critical factor is the stability of the Meisenheimer complex. The pyrimidine ring nitrogens are positioned to provide powerful resonance stabilization to the negative charge that develops during the nucleophilic attack. Attack at C7 allows the negative charge to be delocalized onto both the N4 and N1 atoms, providing superior stabilization compared to attack at C3. This lowers the activation energy for the C7-attack pathway, making it kinetically favored.

The diagram below illustrates the SNAr mechanism at the favored C7 position.

Caption: General SNAr mechanism at the C7 position.

Experimental Protocols and Application Notes

The following protocols provide a framework for conducting nucleophilic substitution reactions on 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to product isolation.

Caption: Standard workflow for SNAr reactions.

Protocol 1: Amination Reactions (N-Nucleophiles)

The introduction of amine functionalities is crucial for modulating the physicochemical properties of drug candidates, such as solubility and target binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add the desired primary or secondary amine nucleophile (1.1-1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq). Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used.[9]

  • Reaction: Stir the mixture at room temperature or heat to 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-amino-3-fluoro-pyrazolo[1,5-a]pyrimidine derivative.

Scientist's Notes (Causality & Insights):

  • Choice of Base: An organic base like DIPEA is often preferred as it is soluble and its hydrochloride salt can be easily removed during the aqueous workup. An inorganic base like K₂CO₃ is a cost-effective and strong option, particularly for less reactive amines.[9] The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) are ideal as they effectively solvate the ionic intermediates and reagents without interfering with the reaction.

  • Temperature Control: Many reactions with common amines (e.g., morpholine, piperidine) proceed efficiently at room temperature due to the high reactivity of the C7-Cl bond.[9] However, for less nucleophilic amines, such as anilines with electron-withdrawing groups, heating is necessary to achieve a reasonable reaction rate.[1]

Nucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
MorpholineK₂CO₃ / DIPEADMF25 - 602 - 6
AnilineDIPEAAcetonitrile8012 - 24
BenzylamineEt₃NTHF608 - 16
Protocol 2: Alkoxylation & Aryloxylation Reactions (O-Nucleophiles)

The formation of ether linkages can significantly impact a molecule's metabolic stability and lipophilicity. These reactions typically require a strong base to generate the more potent alkoxide or phenoxide nucleophile.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate dry flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.2 eq) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq). Stir for 20-30 minutes at 0 °C to allow for complete deprotonation.

  • Substrate Addition: In a separate flask, dissolve 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in the same anhydrous solvent.

  • Reaction: Slowly transfer the prepared nucleophile solution to the substrate solution via cannula or syringe at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating (40-60 °C) may be required for less reactive systems.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Scientist's Notes (Causality & Insights):

  • Strong Base is Non-Negotiable: Alcohols and phenols are generally poor nucleophiles. A strong, non-nucleophilic base like NaH is required to generate the corresponding alkoxide/phenoxide, which is a much more potent nucleophile for SNAr.[10]

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Therefore, scrupulously anhydrous solvents and techniques are mandatory for safety and reaction success.

  • Inverse Addition: For sensitive substrates, adding the substrate solution to the nucleophile (inverse addition) can sometimes minimize side reactions. However, for this scaffold, the standard procedure described is generally robust.

Nucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
Sodium Methoxide(pre-formed)Methanol65 (reflux)4 - 8
PhenolNaH / K₂CO₃DMF25 - 806 - 18
Benzyl AlcoholNaHTHF25 - 605 - 12
Protocol 3: Thiolation Reactions (S-Nucleophiles)

Sulfur-based nucleophiles (thiols) are exceptionally effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur.

Step-by-Step Methodology:

  • Reagent Preparation: To a flask, add 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired thiol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar solvent such as DMF, ethanol, or acetonitrile.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and exothermic. Monitor closely by TLC/LC-MS.

  • Workup & Purification: Follow the general workup and purification procedure outlined in Protocol 1.

Scientist's Notes (Causality & Insights):

  • Thiolate Formation: Although thiols are good nucleophiles, the reaction is significantly accelerated by converting the thiol to the more nucleophilic thiolate anion using a mild base like K₂CO₃. Stronger bases are typically not required.

  • Oxidation Risk: Thiols can be susceptible to oxidation to disulfides, especially under prolonged heating or in the presence of air. Conducting the reaction under an inert atmosphere is good practice to ensure high yields.

Nucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
ThiophenolK₂CO₃DMF251 - 3
Benzyl MercaptanEt₃NEthanol25 - 502 - 4
EthanethiolK₂CO₃Acetonitrile251 - 4

Conclusion

The 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable building block for the synthesis of complex, biologically active molecules. Its functionalization via nucleophilic aromatic substitution is a reliable and high-yielding process that occurs with excellent regioselectivity at the C7 position. By understanding the underlying mechanistic principles and employing the robust protocols detailed in this guide, researchers in drug discovery and organic synthesis can efficiently generate diverse libraries of compounds for therapeutic development.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Wang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. [Link]

  • Paradisi, C. (1982). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Knezevic, T., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Lecture Notes. [Link]

  • Barrow, A. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4742–4745. [Link]

  • Orozco-Castañeda, H. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7175. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

Sources

Method

Solvent selection for dissolving 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Application Note & Technical Guide Executive Summary 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a critical pharmacophore and intermediate, particularly in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a critical pharmacophore and intermediate, particularly in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors (e.g., Larotrectinib analogs). While its fused heterocyclic core suggests lipophilicity, the presence of the C7-chlorine atom introduces a specific chemical liability: susceptibility to Nucleophilic Aromatic Substitution (


).

This guide addresses a common failure mode in handling this compound: solvolysis . Researchers often select solvents based solely on dissolution capacity (e.g., Methanol or Ethanol) without accounting for the electrophilic nature of the C7 position, leading to silent degradation of the stock material. This note provides a scientifically grounded protocol for solvent selection that preserves compound integrity.

Chemical Architecture & Stability Profile[1]

To select the correct solvent, one must understand the electronic environment of the molecule.

  • Lipophilicity: The pyrazolo[1,5-a]pyrimidine core is planar and aromatic, resulting in poor aqueous solubility (< 1 mg/mL) and high solubility in organic solvents.

  • Electrophilicity (The Critical Factor): The nitrogen atoms at positions 1 and 4 withdraw electron density from the ring system. This makes the carbon at position 7 (holding the chlorine) highly electrophilic.

  • The Risk: In the presence of protic, nucleophilic solvents (water, methanol, ethanol), especially under basic conditions or elevated temperatures, the chloride is a good leaving group. This leads to the formation of impurities (e.g., 7-methoxy derivatives) via

    
    .
    
Reactivity Visualization

The following diagram illustrates the decision logic required to avoid degradation.

SolventLogic Start Solvent Selection for 7-Cl-3-F-pyrazolo[1,5-a]pyrimidine Q1 Intended Application? Start->Q1 Bio Biological Assay (Cell/Enzyme) Q1->Bio Screening Synth Chemical Synthesis (Reaction) Q1->Synth Derivatization DMSO Primary Choice: DMSO (Anhydrous) Bio->DMSO High Sol + Inert DCM Choice: DCM / THF (Non-Nucleophilic) Synth->DCM Aprotic Warn CRITICAL WARNING: Avoid Alcohols (MeOH, EtOH) Risk of C7-Solvolysis DMSO->Warn If hygroscopic DCM->Warn If Nucleophile present

Figure 1: Decision matrix for solvent selection emphasizing the avoidance of nucleophilic attack at the C7 position.

Solvent Compatibility Matrix

The following data consolidates solubility observations with stability risks.

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Recommendation
Polar Aprotic DMSO Excellent (>50 mg/mL)Low (if anhydrous)Preferred for Biological Stocks. Store at -20°C to prevent water absorption.
Polar Aprotic DMFExcellentLowAlternative to DMSO, but harder to remove (high boiling point).
Chlorinated DCM / Chloroform Good (>20 mg/mL)Low Preferred for Synthesis/Transfer. Volatile, easy to remove.
Ethers THF / 1,4-DioxaneModerateLowGood for reactions; watch for peroxides in long-term storage.
Alcohols Methanol / EthanolModerateHIGH AVOID for Storage. Risk of

(solvolysis) exchanging Cl for OMe/OEt.
Aqueous Water / PBSPoor (<0.1 mg/mL)ModeratePrecipitation Risk. Only use as a dilute endpoint in assays (<1% DMSO final).

Detailed Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable 10 mM stock solution free of hydrolysis products.

Materials:

  • Compound: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (MW ≈ 171.56 g/mol - verify specific batch MW)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Vessel: Amber glass vial with PTFE-lined cap (hydroscopic protection).

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh approximately 1.72 mg of the compound into the amber vial. Record the exact mass to 0.01 mg precision.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve 10 mM.

    
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Direct pipetting to the bottom of the vial.

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 40°C to avoid accelerating any potential degradation.

  • QC Check (Visual): Inspect against a light source. The solution should be strictly clear. Any turbidity indicates insolubility or moisture contamination.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Reaction Setup (Synthesis Context)

Objective: Dissolve for reaction (e.g., Suzuki coupling or Amination) without side-reactions.

  • Solvent Choice: Use DCM (Dichloromethane) or THF (Tetrahydrofuran).[1]

  • Drying: Ensure solvents are dried (e.g., passed through activated alumina columns). Moisture acts as a nucleophile (OH-) that can hydrolyze the C7-Cl bond.

  • Base Addition Order: If the reaction requires a base (e.g., DIPEA or TEA), add the base after the compound is fully dissolved in the aprotic solvent. Adding base to a suspension in a protic co-solvent is a common error that leads to side products.

Troubleshooting & Quality Control

Visualizing the QC Workflow

This workflow ensures that the stock solution used for experiments is chemically pure.

QC_Workflow Step1 Dissolve in DMSO Step2 Visual Inspect (Turbidity?) Step1->Step2 Decision Clear? Step2->Decision Pass LC-MS Verification (Check for Hydrolysis M+17) Decision->Pass Yes Fail Sonicate (2 mins) Decision->Fail No Storage Aliquot & Freeze (-20°C) Pass->Storage Fail->Step2 Retry

Figure 2: Quality Control workflow for stock solution preparation.

Common Issues
  • Precipitation upon dilution into media:

    • Cause: The compound is highly lipophilic.

    • Solution: Ensure the final DMSO concentration in the assay is 0.1% - 1.0%. Dilute the stock into an intermediate buffer step if necessary, rather than shooting 100% DMSO directly into static media.

  • Appearance of "New Peak" in HPLC:

    • Cause: Likely solvolysis. If you used Methanol as the mobile phase or diluent for LC-MS, the 7-Cl may have exchanged with 7-OMe.

    • Solution: Use Acetonitrile/Water gradients for analytical chromatography of this specific compound. Avoid Methanol in the sample diluent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21766612, 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • WuXi AppTec (2023). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. QM Magic Class, Chapter 10.[2] Retrieved from [Link]

  • MDPI (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Pharmaceuticals 2024, 17, 1667.[3] Retrieved from [Link]

Sources

Application

Application Note: Precision Amination of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Trk, JAK, and RET inhibitors). The introduction of a fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Trk, JAK, and RET inhibitors). The introduction of a fluorine atom at the C3 position enhances metabolic stability and modulates pKa, but it introduces unique synthetic challenges.

While the C7-chloride is inherently electrophilic, allowing for Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines, this pathway often fails with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines . This Application Note provides a validated Buchwald-Hartwig (B-H) cross-coupling protocol specifically optimized for the 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine substrate, ensuring high yields while preserving the sensitive C3-fluorine substituent.

Reactivity Profile & Decision Matrix

The Electrophilic Landscape

The 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine core possesses distinct electronic features:

  • C7 Position (Highly Reactive): The bridgehead nitrogen (N4) activates the C7 position, making it analogous to the C4 position of quinazolines.

  • C3-Fluorine Effect: The electron-withdrawing nature of fluorine further depletes electron density from the ring, theoretically accelerating SNAr. However, it also renders the ring susceptible to hydrolysis (formation of the 7-hydroxy impurity) under harsh basic conditions.

Method Selection: SNAr vs. Buchwald-Hartwig

Before committing to palladium catalysis, researchers should evaluate the amine nucleophile using the following decision logic.

DecisionMatrix Start Start: Select Amine Nucleophile TypeCheck Analyze Amine Type Start->TypeCheck Aliphatic Aliphatic / Cyclic (e.g., Morpholine, Piperazine) TypeCheck->Aliphatic Aromatic Aromatic / Heteroaromatic (e.g., Aniline, Aminopyridine) TypeCheck->Aromatic Hindered Sterically Hindered (e.g., t-Butyl amine) TypeCheck->Hindered SNAr Route A: S_NAr (Base: DIPEA, Solvent: IPA, 80°C) Aliphatic->SNAr High Nucleophilicity BH Route B: Buchwald-Hartwig (Pd-Catalysis) Aromatic->BH Low Nucleophilicity Hindered->BH Steric Clash SNAr->BH If Yield < 30% or Hydrolysis Observed

Figure 1: Strategic decision tree for selecting the amination methodology.

Buchwald-Hartwig Protocol (Optimized)

This protocol is engineered to mitigate common failure modes: hydrolytic defluorination and reductive dehalogenation .

Reagent Selection Rationale
ComponentChoiceRationale
Catalyst BrettPhos Pd G4 or Pd2(dba)3 / Xantphos BrettPhos G4: Pre-formed precatalyst ensures rapid initiation for primary amines/anilines. Xantphos: Large bite angle (111°) favors reductive elimination in electron-deficient heterocycles.
Base Cs2CO3 (Cesium Carbonate)Critical: Avoids strong alkoxides (NaOtBu). Strong bases can attack the C7 position (hydrolysis) or trigger defluorination at C3. Cs2CO3 is mild and soluble in dioxane.
Solvent 1,4-Dioxane (Anhydrous)High boiling point (101°C) allows thermal activation; compatible with Cs2CO3.
Temperature 90°C - 100°C Sufficient for catalytic turnover without thermally degrading the fluorinated scaffold.
Step-by-Step Methodology

Scale: 1.0 mmol (approx. 250 mg of substrate) Reaction Time: 4–16 hours

  • Preparation (Inert Atmosphere):

    • Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (1.0 equiv).

    • Add Amine Nucleophile (1.2 equiv).

    • Add Cs2CO3 (2.0 equiv, finely ground).

    • Catalyst Addition:

      • Option A (Modern): Add BrettPhos Pd G4 (2–5 mol%).

      • Option B (Classic): Add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%).

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane (concentration: 0.1 M, ~10 mL).

    • CRITICAL STEP: Sparge the solvent with Argon for 5–10 minutes or perform 3 cycles of vacuum/backfill. Oxygen is the primary cause of catalyst death and homocoupling.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C in a heating block.

    • Monitor by LC-MS at 2 hours. Look for the conversion of Starting Material (M+H: ~171/173) to Product.

  • Work-Up:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble salts and palladium black. Rinse with Ethyl Acetate.[2]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

    • Note: Pyrazolo[1,5-a]pyrimidines are often fluorescent; use UV (254/365 nm) for fraction collection.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd + Substrate (Ar-Cl) Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim New C-N Bond RedElim->Pd0 Regenerate Catalyst

Figure 2: The Buchwald-Hartwig catalytic cycle. The rate-limiting step for this electron-deficient scaffold is typically Reductive Elimination.

Troubleshooting Guide
Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or inactive Pd.Ensure rigorous degassing. Switch to BrettPhos Pd G4 . Increase temp to 110°C.
Hydrolysis Product (Ar-OH) "Wet" conditions or base too strong.Dry solvent over molecular sieves. Confirm base is Cs2CO3 (not hydroxide).
De-chlorinated (Ar-H) β-Hydride elimination or solvent reaction.This is "reductive dehalogenation." Switch solvent to Toluene . Avoid alcohol solvents.
Slow Conversion Poor oxidative addition (rare) or stalled cycle.Increase concentration (0.2 M). Add more catalyst (boost to 5-10 mol%).
Analytical Verification[1]
  • 19F NMR: This is the most sensitive probe. The shift of the C3-Fluorine will change subtly upon C7-substitution.

    • Starting Material: ~ -150 to -160 ppm (check specific reference).

    • Product: Shift typically moves upfield due to the electron-donating effect of the new amine.

  • HRMS: Essential to distinguish between the product and the hydro-dehalogenated byproduct (mass difference of ~34 Da vs Cl).

References

  • Buchwald-Hartwig General Methodology

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Pyrazolo[1,5-a]pyrimidine Synthesis & Reactivity

    • Lirias (KU Leuven). "Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues." Tetrahedron Letters. Link

    • Zajdel, P., et al. (2020). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Journal of Medicinal Chemistry. Link

  • Catalyst Selection Guides

    • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction Guides." Link

Sources

Method

Application Note: Strategic Crystallization of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine for Pharmaceutical Development

An Application Guide by a Senior Application Scientist Abstract & Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds inv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract & Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2][3][4] The specific analogue, 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, combines several key pharmacophoric features. As with any active pharmaceutical ingredient (API), controlling its solid-state properties through crystallization is of paramount importance. The crystalline form of an API dictates critical parameters such as purity, stability, solubility, and bioavailability, which in turn significantly impact the drug product's safety, efficacy, and manufacturability.[5][6]

The existence of multiple crystalline forms, known as polymorphs, is a common phenomenon in pharmaceutical compounds.[5][7] Each polymorph can have different physicochemical properties, making the identification and selective production of the most stable and desirable form a critical step in drug development.[8][9] This application note provides a comprehensive guide with detailed protocols for the systematic crystallization of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. We will explore several field-proven methods, including cooling crystallization, anti-solvent addition, and vapor diffusion, explaining the mechanistic rationale behind each procedural step.

Pre-Crystallization: Solvent Screening & Solubility

The foundation of any successful crystallization process is the selection of an appropriate solvent or solvent system.[10][11] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization), or be miscible with an anti-solvent in which the compound is insoluble.

The Rationale of Solvent Selection

The target molecule, 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, is a moderately polar, aromatic heterocycle. Its solubility will be governed by a balance of hydrogen bonding potential (at the pyrimidine nitrogens) and its aromatic, halogenated character. A systematic solvent screening is the most effective approach to identify optimal conditions.[11][12] This typically involves testing the compound's solubility in a range of solvents with varying polarities at both room and elevated temperatures.

Recommended Solvent Screening Protocol
  • Preparation : Place a small, known amount (e.g., 10 mg) of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine into separate small vials.

  • Solvent Addition : To each vial, add a different solvent from the screening table below in small, measured aliquots (e.g., 0.1 mL) at room temperature. Agitate after each addition.

  • Room Temperature Solubility : Record the volume of solvent required to fully dissolve the compound. If it dissolves readily in a small volume, it is likely too soluble for cooling crystallization but may be a good candidate for anti-solvent methods.

  • Elevated Temperature Solubility : If the compound is poorly soluble at room temperature, gently heat the vial (e.g., to 50-60°C) and continue adding solvent until dissolution is achieved. Record the volume.

  • Cooling Test : Allow the heated, saturated solutions to cool slowly to room temperature. Observe for spontaneous crystal formation, which indicates a promising system for cooling crystallization.

Table 1: Initial Solvent Screening Suggestions
Solvent ClassSolvent ExampleBoiling Point (°C)Rationale & Potential Use
Protic Ethanol78Often shows a good temperature-solubility gradient for heterocycles.[13] Suitable for cooling or as a solvent with water as an anti-solvent.[14]
Isopropanol (IPA)82Similar to ethanol; a common Class 3 solvent.[10]
Methanol65Higher polarity; may be a strong solvent.
Aprotic Polar Acetone56Good solvent, often used with a non-polar anti-solvent like heptane.[15]
Acetonitrile (ACN)82Versatile solvent for moderately polar compounds.
Ethyl Acetate (EtOAc)77Medium polarity, good for dissolving many organic compounds.
Dimethylformamide (DMF)153Very strong solvent; often requires an anti-solvent like water for crystallization.[16]
Aprotic Non-Polar Toluene111May be useful if the compound has significant non-polar character.
Heptane/Hexane98 / 69Likely to be poor solvents; primarily used as anti-solvents.[15]
Other Water100The compound is likely insoluble in water, making it an excellent anti-solvent.[14][15]

Crystallization Methodologies & Protocols

Based on the results of the solvent screening, one or more of the following methods can be employed. Each protocol is designed to be a self-validating system, yielding crystalline material suitable for further analysis.

Method A: Controlled Cooling Crystallization

This is a fundamental technique applicable when a solvent shows a significant increase in solubility with temperature.[17] The principle relies on creating a saturated solution at a high temperature and then allowing the compound to crystallize as the solution cools and becomes supersaturated.[18]

  • Dissolution : In a suitable flask, add 1.0 g of crude 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine to the chosen solvent (e.g., ethanol, isopropanol) identified from screening. Start with a volume that is insufficient for complete dissolution at room temperature.

  • Heating : Heat the mixture with stirring until it reaches a gentle reflux. Continue to add small portions of the solvent until the solid is completely dissolved. Causality: Creating a saturated or near-saturated solution at high temperature is the starting point for achieving supersaturation upon cooling.

  • Clarification (Optional) : If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed crystallization vessel. This step prevents impurities from acting as nucleation sites.

  • Slow Cooling : Cover the vessel and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger, more ordered crystals, insulate the vessel (e.g., with glass wool or by placing it in a large beaker of hot water).[14] Causality: Slow cooling keeps the level of supersaturation low, favoring crystal growth over rapid nucleation, which prevents the formation of small, impure crystals or amorphous precipitation.

  • Further Cooling : Once at room temperature, the vessel can be placed in an ice bath or refrigerator for several hours to maximize the crystal yield by further decreasing the compound's solubility.

  • Harvesting & Washing : Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold solvent to remove residual soluble impurities.[19]

  • Drying : Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

CoolingCrystallization Start Start with Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Crystals Crystals Form Cool->Crystals Filter Filter & Wash with Cold Solvent Crystals->Filter Dry Dry Under Vacuum Filter->Dry End Pure Crystalline Product Dry->End

Workflow for the Cooling Crystallization method.
Method B: Anti-Solvent Addition (Drowning-Out)

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[20][21] Adding the anti-solvent to a solution of the compound reduces its solubility, creating the supersaturation necessary for crystallization.[22][23]

  • Dissolution : At room temperature, dissolve 1.0 g of crude 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in the minimum amount of a "good" solvent (e.g., DMF, Acetone) to make a clear, concentrated solution.

  • Setup : Place the solution in a flask with efficient stirring.

  • Anti-Solvent Addition : Add the chosen anti-solvent (e.g., Water, Heptane) dropwise to the stirred solution. Causality: A slow addition rate is crucial. It maintains a controlled level of supersaturation, promoting organized crystal growth. Adding the anti-solvent too quickly can cause localized high supersaturation, leading to "oiling out" or amorphous precipitation.[21]

  • Induction : Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating nucleation has begun.

  • Maturation : Stop the addition and allow the suspension to stir for several hours at room temperature. This "aging" or "maturation" period allows the initially formed nuclei to grow into well-defined crystals.

  • Harvesting & Washing : Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture.[19]

  • Drying : Dry the crystals under vacuum to a constant weight.

AntiSolventCrystallization Start Start with Crude Product Dissolve Dissolve in 'Good' Solvent Start->Dissolve AddAntiSolvent Slowly Add Anti-Solvent Dissolve->AddAntiSolvent Crystals Crystals Form AddAntiSolvent->Crystals Filter Filter & Wash Crystals->Filter Dry Dry Under Vacuum Filter->Dry End Pure Crystalline Product Dry->End

Workflow for the Anti-Solvent Addition method.
Method C: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining very high-quality single crystals, especially when only small amounts of material are available.[24][25] The method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

  • Solution Preparation : Prepare a concentrated solution of the compound by dissolving a few milligrams in a good, less volatile solvent (e.g., Toluene, Dichloromethane) in a small, open container (e.g., a 1-dram vial).

  • Chamber Setup : Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Reservoir Addition : Carefully add a larger volume of a more volatile anti-solvent (e.g., Pentane, Hexane, Diethyl Ether) to the outer container, ensuring the level is below the top of the inner vial.[18][25]

  • Sealing and Incubation : Seal the outer container tightly and leave it undisturbed in a location with a stable temperature. Causality: The volatile anti-solvent vapor slowly diffuses into the solvent in the inner vial. This gradual change in solvent composition reduces the compound's solubility over days or weeks, gently creating the ideal low-supersaturation conditions for the growth of large, well-ordered single crystals.[24]

  • Monitoring : Check the vial periodically for crystal growth without disturbing it.

  • Harvesting : Once suitable crystals have formed, carefully open the container, decant the mother liquor, and gently remove the crystals with a pipette or fine spatula.

VaporDiffusion cluster_0 Sealed Outer Vessel cluster_1 Inner Vial Reservoir Reservoir of Volatile Anti-Solvent (e.g., Hexane) Solution Solution of Compound in 'Good' Solvent (e.g., Toluene) Vapor Vapor Diffusion Vapor->Solution

Diagram of the Vapor Diffusion experimental setup.

Characterization of Crystalline Material

Obtaining crystals is only part of the process. Characterization is essential to confirm purity, identify the solid form, and ensure consistency.[8]

  • Visual & Microscopic Inspection : Initial assessment of crystal habit (shape), size, and homogeneity.

  • Differential Scanning Calorimetry (DSC) : Provides the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form. It can also detect phase transitions, indicating the presence of different polymorphs or solvates.[6]

  • Powder X-Ray Diffraction (PXRD) : The definitive technique for identifying and distinguishing between different polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint".[5]

  • Spectroscopy (Raman, FTIR) : These vibrational spectroscopy techniques can also differentiate between polymorphs, as the different crystal lattice arrangements will cause subtle shifts in the vibrational modes of the molecule.[5]

Conclusion

The successful crystallization of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a critical step for its advancement as a potential pharmaceutical candidate. A systematic approach, beginning with thorough solvent screening and followed by the rational application of controlled cooling, anti-solvent addition, or vapor diffusion, will enable the isolation of this compound in a highly pure and well-defined crystalline form. The protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals. Subsequent characterization is mandatory to ensure the desired solid-state properties are consistently achieved, paving the way for successful formulation and clinical development.

References

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Crystallization of small molecules. Unknown Source.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Crystallization by Antisolvent Addition and Cooling. SciSpace.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Unknown Source.
  • Sitting Drop Vapor Diffusion. Hampton Research.
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds
  • Development of Crystallization Processes for Pharmaceutical Applic
  • API: solid state robust characterization in key to cut costs and time!.
  • Guide for crystalliz
  • Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Antisolvent Crystalliz
  • Some thoughts about the single crystal growth of small molecules. RSC Publishing.
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Using AntiSolvent for Crystalliz
  • Drug Substance Solid State Characteriz
  • Identifying Relevant Crystalline Forms. Pharmaceutical Technology.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Standard Operating Procedure - The Safety Net.
  • SOP: CRYSTALLIZ
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. The Royal Society of Chemistry.
  • What is Cooling Crystalliz
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine. MilliporeSigma.
  • Recent advances in the synthesis of new pyrazole derivatives.
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Unknown Source.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.

Sources

Application

Application Note: Handling and Storage Stability of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Executive Summary 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (CAS: 1263061-01-3) is a high-value heterocyclic scaffold predominantly used in the synthesis of kinase inhibitors (e.g., Trk, CDK, and PI3K inhibitors).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (CAS: 1263061-01-3) is a high-value heterocyclic scaffold predominantly used in the synthesis of kinase inhibitors (e.g., Trk, CDK, and PI3K inhibitors).[1] Its structural utility relies on the regioselective electrophilicity of the C7-chlorine atom, which allows for precise nucleophilic aromatic substitution (


).

However, this same reactivity renders the compound inherently unstable in the presence of moisture and nucleophilic solvents.[2] Improper storage or handling leads to rapid hydrolysis, yielding the pharmacologically inactive 7-hydroxy/7-oxo derivative.[1][2] This guide defines the protocols required to maintain >98% purity during storage and experimental handling.

Physicochemical Profile

PropertySpecification
Chemical Name 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
CAS Number 1263061-01-3
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 171.56 g/mol
Physical State Solid (Beige to cream crystalline powder)
Solubility Soluble in DMSO, DMF, anhydrous THF.[3] Insoluble in water.[2]
Reactivity High electrophilicity at C7; susceptible to hydrolysis and alcoholysis.[2]
Storage Class Moisture-sensitive; Refrigerate (2–8°C).[1][2]

Stability & Reactivity Mechanisms

The Electrophilic C7 Center

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient.[1] The nitrogen atoms at positions 1 and 4 withdraw electron density, making the carbons at positions 5 and 7 highly electrophilic. The C7 position is particularly reactive due to the inductive effect of the adjacent bridgehead nitrogen and the leaving group ability of the chlorine atom.[2]

Critical Insight: The fluorine atom at C3 exerts an electron-withdrawing inductive effect, further destabilizing the ring and increasing the electrophilicity at C7 compared to the non-fluorinated parent scaffold.[2] This makes the 3-fluoro derivative more sensitive to moisture than its unsubstituted counterparts.[2]

Degradation Pathway (Hydrolysis)

Exposure to atmospheric moisture or protic solvents (water, methanol) facilitates a nucleophilic attack at C7, displacing the chloride ion. The resulting enol (7-hydroxy) rapidly tautomerizes to the thermodynamically stable amide (7-oxo) form, which is irreversible and useless for subsequent


 reactions.
Visualization of Reactivity

The following diagram illustrates the degradation mechanism and the decision logic for solvent selection.

G cluster_0 Critical Control Point Compound 7-Chloro-3-fluoro- pyrazolo[1,5-a]pyrimidine Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack at C7 Water H2O / Moisture Water->Transition Nucleophile Target Nucleophile (e.g., Amine) Nucleophile->Transition Product_Active Desired Drug Intermediate Transition->Product_Active S_NAr (-HCl) Product_Degraded 7-Oxo-derivative (Inactive Impurity) Transition->Product_Degraded Hydrolysis (-HCl)

Caption: Competitive reaction pathways at the electrophilic C7 position. Moisture leads to irreversible deactivation.[2]

Storage Protocols

Long-Term Storage (Solid State)

To maximize shelf life (>1 year), strict exclusion of moisture is required.

  • Temperature: Store at 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation.[1][2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm wrapping alone is insufficient; use a desiccator if inert gas packaging is unavailable.[2]

Working Solution Storage

NEVER store this compound in protic solvents (Methanol, Ethanol, Water) or wet aprotic solvents.

  • Recommended Solvent: Anhydrous DMSO or DMF (Water content <0.05%).[2]

  • Stability:

    • Anhydrous DMSO: Stable for 24–48 hours at room temperature; 1 week at -20°C.

    • Ethanol/Methanol:[1][2][3] Degrades within hours (solvolysis to alkoxy-derivatives).[1][2]

  • Best Practice: Prepare solutions immediately prior to use.

Handling & Experimental Protocols

Weighing and Solubilization

Objective: Minimize exposure to atmospheric humidity during transfer.[1][2]

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation from forming on the hygroscopic solid.[2]

  • Environment: Ideally, weigh inside a glovebox or a low-humidity environment.[1][2] If on an open bench, work quickly.

  • Solvent Addition:

    • Use a syringe to add Anhydrous DMSO through a septum if possible.[2]

    • If preparing a stock for biological assay, avoid aqueous buffers until the final dilution step.[2]

Reaction Setup ( Coupling)

When using this scaffold to synthesize kinase inhibitors (e.g., reacting with a morpholine or pyrrolidine derivative):

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA,

    
    , or 
    
    
    
    ). Avoid hydroxide bases (NaOH, KOH) which promote hydrolysis.
  • Solvent: Anhydrous THF, DMF, or Acetonitrile.[2]

  • Temperature: The C7-Cl is highly reactive; many substitutions proceed at Room Temperature.[1][2] Heat only if necessary, as elevated temperatures accelerate hydrolysis if trace moisture is present.[2]

Workflow Decision Tree

Workflow Start Start: Solid Compound (Cold Storage) Thaw Equilibrate to RT (Closed Vial, 30 min) Start->Thaw Open Open Vial Thaw->Open Decision Immediate Use? Open->Decision Yes Weigh & Dissolve Decision->Yes Yes No Purge with Argon & Reseal Decision->No No Solvent Select Solvent Yes->Solvent DMSO Anhydrous DMSO/DMF (Use within 24h) Solvent->DMSO Correct Alcohol Ethanol/Methanol (STOP: Rapid Solvolysis) Solvent->Alcohol Incorrect

Caption: Protocol decision tree for minimizing hydrolytic degradation during handling.

Quality Control & Validation

Before committing the material to expensive biological assays or synthesis steps, validate purity.[2]

  • HPLC Method:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).[2] Note: Use a gradient and minimize residence time in water.

    • Detection: UV at 254 nm.[2]

    • Acceptance Criteria: Purity > 95%. The hydrolysis product (7-hydroxy) is more polar and will elute earlier than the parent 7-chloro compound.[2]

  • Appearance Check: The substance should be a beige/cream solid.[2] Darkening or liquefaction indicates significant decomposition.[2]

Safety (SDS Summary)

  • GHS Classification: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[2][4]

  • First Aid: In case of contact, wash skin with soap and water.[2] If swallowed, rinse mouth and seek medical attention.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56604677, 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine.[1] Retrieved from [Link]

  • MDPI (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Discusses C7 reactivity). Retrieved from [Link]

  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: Reactivity of 7-chloropyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Welcome to the technical support center for the synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your synthesis for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The primary synthetic route involves the cyclocondensation of a 3-fluoro-5-aminopyrazole precursor with a suitable 1,3-biselectrophilic synthon, followed by chlorination.

Issue 1: Low or No Yield in the Initial Cyclocondensation Step

Question: I am attempting to synthesize the 3-fluoro-pyrazolo[1,5-a]pyrimidin-7-one intermediate via condensation, but my yield is consistently low or I'm recovering only starting materials. What are the likely causes and how can I fix this?

Answer: Low yields in the formation of the pyrazolo[1,5-a]pyrimidine core are a common challenge and can originate from several factors related to starting materials and reaction conditions.[1] Let's break down a systematic approach to troubleshooting.

1. Purity and Stability of Starting Materials:

  • 3-Fluoro-5-aminopyrazole: This precursor is the cornerstone of your synthesis. Impurities from its own synthesis (e.g., unreacted β-ketonitriles or hydrazine derivatives) can inhibit the reaction.[2] Ensure its purity via NMR or LC-MS before use. Aminopyrazoles can also degrade upon storage; using a freshly prepared or purified batch is recommended.

  • 1,3-Dicarbonyl Equivalent (e.g., Diethyl Malonate): While seemingly simple, these reagents can hydrolyze or contain acidic/basic impurities that disrupt the reaction equilibrium.[2] Using a freshly opened bottle or redistilled reagent is a good practice.

2. Suboptimal Reaction Conditions:

  • Solvent and Catalyst: Acetic acid is a widely used solvent that also serves as an effective acid catalyst for this condensation.[1][3] If this is not providing satisfactory results, consider the following:

    • Higher Boiling Point Solvents: To increase the reaction temperature and drive the equilibrium towards the product, you can switch to a higher-boiling point solvent like propionic acid or N-methyl-2-pyrrolidone (NMP).[1][2]

    • Alternative Catalysis: While typically acid-catalyzed, some condensations benefit from a base. A non-nucleophilic base is preferable to avoid side reactions.[1]

  • Temperature and Reaction Time: These reactions often require significant thermal energy to overcome the activation barrier for cyclization.[1]

    • Actionable Step: If you are running the reaction at a certain temperature (e.g., 100 °C), try incrementally increasing it. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for product degradation at higher temperatures.[1]

  • Microwave-Assisted Synthesis: This is a highly recommended alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields and regioselectivity.[1][4]

Workflow: Troubleshooting Low Condensation Yield

G start Low Yield in Condensation Step check_purity Verify Purity of Starting Materials (3-fluoro-5-aminopyrazole, 1,3-dicarbonyl) start->check_purity First Step optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions success Improved Yield check_purity->success If Impure, Purify & Retry consider_microwave Consider Microwave Synthesis optimize_conditions->consider_microwave optimize_conditions->success Successful Optimization consider_microwave->success Successful Synthesis

Caption: A decision tree for troubleshooting low yield in the initial cyclocondensation reaction.

Issue 2: Inefficient Chlorination of the Pyrimidinone Intermediate

Question: I have successfully synthesized the 3-fluoro-pyrazolo[1,5-a]pyrimidin-7-one, but the subsequent chlorination step to get the 7-chloro product is low-yielding and produces a complex mixture. How can I improve this?

Answer: The conversion of the pyrimidinone to the 7-chloro derivative is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5] Inefficiency here often points to issues with reaction conditions or workup.

1. Reaction Conditions:

  • Excess POCl₃: This reaction often requires a significant excess of POCl₃, which can also act as the solvent. If you are using a co-solvent, it may be hindering the reaction. Running the reaction neat in POCl₃ is a common and effective strategy.[5]

  • Temperature and Time: Chlorination with POCl₃ typically requires heating (reflux) for several hours. Ensure your reaction is reaching the reflux temperature of POCl₃ (~105 °C) and monitor by TLC until the starting material is consumed.

  • Additives: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. The amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.

2. Aqueous Workup:

  • Quenching: The most critical and often hazardous part of this procedure is quenching the excess POCl₃. This must be done slowly and carefully by pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood. Rapid addition can cause a violent exothermic reaction.

  • pH Adjustment: After quenching, the product is often insoluble in the acidic aqueous solution. The pH must be carefully neutralized with a base (e.g., sodium bicarbonate, sodium carbonate, or ammonium hydroxide solution) to precipitate the 7-chloro product. The product is then collected by filtration.

  • Extraction: If the product does not precipitate cleanly, you may need to extract it with an organic solvent like dichloromethane (DCM) or ethyl acetate after neutralization.

Table 1: Troubleshooting Summary for Chlorination Step

Problem Potential Cause Recommended Solution
Incomplete ReactionInsufficient reagent, temperature, or time.Use excess POCl₃ (as solvent), ensure reflux temperature (~105 °C), and monitor by TLC. Consider adding catalytic N,N-dimethylaniline.
Product Loss During WorkupImproper quenching or pH adjustment.Quench slowly onto ice. Carefully neutralize with a base to precipitate the product fully before filtration.
Complex Mixture of ByproductsDegradation of starting material or product.Ensure the starting pyrimidinone is dry. Avoid unnecessarily long reaction times or excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the pyrazolo[1,5-a]pyrimidine core?

A1: The synthesis is a classic cyclocondensation reaction. It begins with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration (loss of two water molecules) yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.[2] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[1][3]

General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 3-fluoro-5-aminopyrazole 3-fluoro-5-aminopyrazole Pyrimidinone 3-fluoro-pyrazolo[1,5-a]pyrimidin-7-one 3-fluoro-5-aminopyrazole->Pyrimidinone + Diethyl Malonate (Acetic Acid, Reflux) Diethyl Malonate Diethyl Malonate FinalProduct 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Pyrimidinone->FinalProduct + POCl₃ (Reflux)

Sources

Optimization

Troubleshooting solubility issues with 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. Our focus is on deliveri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. Our focus is on delivering actionable, evidence-based solutions grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues encountered with 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, providing both explanations and practical solutions.

Q1: My initial attempts to dissolve 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in common aqueous buffers (e.g., PBS) have failed. What are the primary reasons for this poor solubility?

A1: The poor aqueous solubility of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is primarily dictated by its molecular structure. The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that is largely aromatic and non-polar. The presence of a chloro and a fluoro group further increases the molecule's lipophilicity, a property often quantified by the logarithm of the partition coefficient (LogP). A higher LogP value generally correlates with lower solubility in aqueous media.

To overcome this, a systematic approach starting with the selection of appropriate organic co-solvents is recommended. The choice of co-solvent should be guided by the specific requirements of your experimental system, considering factors like cell toxicity and compatibility with other reagents.

Q2: What is a reliable starting point for selecting an organic co-solvent to dissolve 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine for in vitro assays?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting co-solvent due to its strong solubilizing power for a wide range of organic molecules. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

It is critical to ensure that the final concentration of DMSO in the assay medium is kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. If the compound precipitates upon dilution, further optimization of the formulation is necessary.

Q3: I observed precipitation of the compound when diluting my DMSO stock into the aqueous assay buffer. What are my next steps?

A3: Precipitation upon dilution is a classic sign that the aqueous medium cannot maintain the compound in solution at the target concentration. This is a common challenge with hydrophobic compounds. Here is a systematic troubleshooting workflow:

  • Lower the Final Concentration: The simplest first step is to determine the highest achievable concentration in your final assay buffer without precipitation.

  • Employ a Co-Solvent System: If a higher concentration is required, consider using a co-solvent system. A mixture of DMSO with other less toxic, water-miscible organic solvents can enhance solubility.

  • Utilize Solubilizing Excipients: For more challenging cases, the use of solubilizing excipients can be highly effective. These are agents that help to keep hydrophobic compounds in solution.

The following flowchart outlines this decision-making process:

G start Precipitation Observed Upon Dilution lower_conc Attempt Lower Final Concentration start->lower_conc is_sol Is Compound Soluble? lower_conc->is_sol success Proceed with Experiment is_sol->success Yes co_solvent Use Co-Solvent System (e.g., DMSO/PEG400) is_sol->co_solvent No is_sol2 Is Compound Soluble? co_solvent->is_sol2 is_sol2->success Yes excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins) is_sol2->excipients No is_sol3 Is Compound Soluble? excipients->is_sol3 is_sol3->success Yes reformulate Consider Reformulation (e.g., Salt Form) is_sol3->reformulate No

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can pH adjustment be used to improve the solubility of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine?

A4: The potential for pH to influence the solubility of this compound depends on whether it has ionizable functional groups with a pKa within a physiologically relevant range. The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that are weakly basic. Protonation of these nitrogens at acidic pH would result in a cationic species with significantly higher aqueous solubility.

A preliminary experiment to assess the impact of pH would involve attempting to dissolve the compound in a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0). However, it is crucial to ensure that any pH changes are compatible with your experimental system and do not affect the stability of the compound.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to solubility assessment and enhancement.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in 100% DMSO.

Materials:

  • 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 20 mM stock solution. The molecular weight of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is approximately 199.57 g/mol .

    • Mass (mg) = 20 mmol/L * Volume (L) * 199.57 g/mol * 1000 mg/g

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the kinetic solubility of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in a target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 20 mM stock solution of the compound in DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for concentration analysis (e.g., HPLC-UV)

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your DMSO stock solution into the aqueous buffer. It is important to add the DMSO stock to the buffer and not the other way around to minimize immediate precipitation.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker to allow for equilibration.

  • Measure Turbidity: After incubation, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.

  • Determine the Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility limit.

  • (Optional) Confirm with HPLC-UV: For a more precise determination, centrifuge the plate to pellet any precipitate and analyze the supernatant from each well by HPLC-UV to quantify the concentration of the dissolved compound.

Part 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
PropertyValueSource/Method
Molecular FormulaC₇H₃ClFN₃-
Molecular Weight199.57 g/mol -
AppearanceWhite to off-white solidTypical Observation
Predicted LogP1.5 - 2.5Computational (e.g., ALOGPS)
Predicted pKa (most basic)1.0 - 2.0Computational

Note: Predicted values are estimates and should be experimentally verified.

Diagram 2: Conceptual Workflow for Solubility Enhancement

G cluster_0 Initial Formulation cluster_1 Dilution & Observation cluster_2 Optimization Strategies cluster_3 Final Formulation A Compound in 100% DMSO B Dilute into Aqueous Buffer A->B C Precipitation? B->C D pH Adjustment C->D Yes E Co-solvents (e.g., PEG, Ethanol) C->E Yes F Excipients (e.g., Cyclodextrins) C->F Yes G Soluble & Stable Formulation C->G No D->G E->G F->G

Caption: Strategies for enhancing aqueous solubility.

Part 4: References

  • PubChem - National Center for Biotechnology Information. (n.d.). 7-chloro-3-fluoropyrazolo[1,5-a]pyrimidine. Retrieved February 25, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press.

Troubleshooting

Technical Support Center: Overcoming Hydrolysis of the 7-Chloro Group in Pyrazolo[1,5-a]pyrimidines

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile pyrazolo[1,5-a]pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile pyrazolo[1,5-a]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges in the chemical modification of this heterocyclic system: the hydrolysis of the 7-chloro substituent. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate this side reaction, ensuring the integrity and success of your synthetic campaigns.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this core, particularly at the C7 position, is critical for modulating biological activity. However, the high reactivity of the 7-chloro group, while beneficial for introducing diverse substituents, also renders it highly susceptible to hydrolysis, leading to the formation of the often-undesired pyrazolo[1,5-a]pyrimidin-7(4H)-one byproduct.

Troubleshooting Guide: Reacting to Unwanted Hydrolysis

This section addresses issues that arise during or after your experiment, providing direct causes and actionable solutions.

Q1: My reaction has produced a significant amount of the 7-hydroxy byproduct. What went wrong?

The formation of the 7-hydroxy (or its tautomer, pyrimidin-7(4H)-one) derivative is almost always due to the presence of water. The key is to identify the source. The C7 position on the pyrazolo[1,5-a]pyrimidine ring is highly electrophilic and activated for nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.[3] Water, even in trace amounts, can act as a nucleophile.

Probable Causes & Immediate Actions:

  • Contaminated Reagents or Solvents: The most common culprit. "Anhydrous" solvents from suppliers can absorb atmospheric moisture over time once opened. Bases like potassium carbonate (K₂CO₃) can be hygroscopic.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce sufficient moisture to cause hydrolysis.

  • Aqueous Workup: Prolonged exposure to aqueous layers during extraction, or a workup at non-neutral pH, can induce hydrolysis of any unreacted 7-chloro starting material or even the desired product if it is labile.

Below is a workflow to diagnose and remedy the issue in future experiments.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions start High percentage of 7-hydroxy byproduct observed check_solvents Were solvents freshly dried or from a new sealed bottle? start->check_solvents check_reagents Were reagents (e.g., K₂CO₃) dried before use? check_solvents->check_reagents Yes action_solvents Implement rigorous solvent drying. (See Protocol 1) check_solvents->action_solvents No check_atmosphere Was the reaction run under an inert atmosphere (N₂/Ar)? check_reagents->check_atmosphere Yes action_reagents Dry hygroscopic reagents in a vacuum oven. check_reagents->action_reagents No check_workup Was the aqueous workup prolonged or performed at extreme pH? check_atmosphere->check_workup Yes action_atmosphere Use flame-dried glassware and maintain a positive pressure of inert gas. check_atmosphere->action_atmosphere No action_workup Minimize contact with water. Use brine washes and dry organic layers thoroughly. check_workup->action_workup Yes (prolonged/ extreme pH) action_solvents->check_reagents action_reagents->check_atmosphere action_atmosphere->check_workup

Caption: Troubleshooting workflow for identifying sources of hydrolysis.

Q2: How can I efficiently remove the 7-hydroxy byproduct from my desired product?

The significant difference in polarity between the 7-hydroxy byproduct and the 7-chloro or 7-amino substituted analogues makes purification by column chromatography the method of choice.[4] The hydroxyl group dramatically increases the compound's polarity, causing it to have a much stronger affinity for silica gel.

Purification Strategy:

  • Stationary Phase: Standard silica gel (SiO₂) is typically effective.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Heptane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate, or adding a small percentage of Methanol).

  • Elution Profile: Your desired, less polar product should elute first. The highly polar 7-hydroxy byproduct will either elute much later or may remain at the baseline of the column, requiring a highly polar solvent system (e.g., 10% Methanol in Dichloromethane) to flush it out.

Compound TypeTypical Rf (8:2 Heptane/EtOAc)Recommended Eluent System
7-Chloro- derivative High (e.g., 0.7-0.8)Heptane / Ethyl Acetate
7-Amino- derivative Intermediate (e.g., 0.3-0.5)Heptane / Ethyl Acetate or DCM / MeOH
7-Hydroxy- byproduct Low (e.g., <0.1)Ethyl Acetate or DCM / Methanol

See Protocol 2 for a detailed flash chromatography procedure.

FAQs: Prevention and Mechanistic Understanding

This section focuses on proactive measures and the chemical principles governing the hydrolysis reaction.

Q1: Why exactly is the 7-chloro group on the pyrazolo[1,5-a]pyrimidine scaffold so susceptible to hydrolysis?

The high reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring, which is further amplified by the fused pyrazole ring. This electronic arrangement makes the C7 position highly susceptible to nucleophilic aromatic substitution (SNAr).

The Mechanism:

  • Nucleophilic Attack: A nucleophile (in this case, a water molecule) attacks the electron-poor C7 carbon, which bears the chloro leaving group.

  • Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized across the electron-withdrawing heterocyclic system.

  • Rearomatization and Expulsion: The system regains its aromaticity by expelling the most stable leaving group, which is the chloride ion (Cl⁻). A final deprotonation step yields the 7-hydroxy product.

Caption: Simplified mechanism of SNAr hydrolysis at the C7 position.

Q2: What are the best practices to prevent hydrolysis during a nucleophilic substitution at the C7 position?

Prevention is always the best strategy. A rigorously anhydrous experimental setup is paramount.

Anhydrous Reaction Checklist:

  • Glassware: Ensure all glassware is oven-dried (120 °C overnight) or flame-dried under vacuum immediately before use and allowed to cool under an inert atmosphere.

  • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as Argon or Nitrogen, using a balloon or a gas manifold.

  • Solvents: Use freshly distilled solvents dried over an appropriate agent or purchase high-quality anhydrous solvents and use them immediately after opening.

  • Reagents: Dry any hygroscopic solid reagents (e.g., K₂CO₃, NaH) in a vacuum oven before use. Liquid reagents like amines should be distilled or stored over molecular sieves.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While many substitutions are robust at room temperature, cooling to 0 °C may be beneficial if hydrolysis persists.[3]

  • Non-Aqueous Workup: If possible, perform a non-aqueous workup. This involves filtering the reaction mixture (e.g., through Celite) to remove solid bases/salts and then directly concentrating the filtrate for purification.

SolventDrying Agent
Tetrahydrofuran (THF)Sodium/Benzophenone
Dichloromethane (DCM)Calcium Hydride (CaH₂)
TolueneSodium/Benzophenone
Acetonitrile (MeCN)Calcium Hydride (CaH₂)
1,2-Dimethoxyethane (DME)Sodium/Benzophenone
Q3: Are there alternative synthetic strategies that avoid the sensitive 7-chloro intermediate?

Yes, depending on the final target molecule, it may be more efficient to build the scaffold differently. One powerful method is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[5] This approach directly yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. While this leads to the "hydrolyzed" product, this stable intermediate can be a strategic starting point for other functionalizations on the ring system, after which the 7-hydroxyl can be converted to the chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) as a final step if needed.[3][6]

Experimental Protocols
Protocol 1: General Procedure for Anhydrous Nucleophilic Substitution of 7-Chloro-pyrazolo[1,5-a]pyrimidine
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of Argon.

  • Reagents: To the flask, add the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous solvent (e.g., THF or DME) via syringe.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or alcohol, 1.1 eq) dropwise to the stirring suspension at room temperature or 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material can then be purified as described in Protocol 2.

Protocol 2: Purification of a 7-Substituted Product from its 7-Hydroxy Byproduct via Flash Chromatography
  • Column Packing: Prepare a silica gel column, packed as a slurry using a low-polarity eluent (e.g., 95:5 Heptane/Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). For less soluble materials, adsorbing the crude product onto a small amount of silica gel (dry loading) is recommended for better resolution.[4]

  • Elution:

    • Begin elution with the low-polarity mobile phase. Your less-polar desired product should begin to move down the column.

    • Gradually increase the eluent polarity (e.g., move from 5% to 10%, 20%, 50% Ethyl Acetate in Heptane) to elute your product. The highly polar 7-hydroxy byproduct will remain near the top of the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Byproduct Removal: After your desired product has been collected, the column can be flushed with a highly polar solvent (e.g., 10% MeOH in DCM) to elute the 7-hydroxy byproduct if its recovery is desired.

  • Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • Di Grandi, M. J., et al. (2009). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomez, G. V., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Shaikh, A., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Cichy, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Kim, B., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules. Available at: [Link]

  • Li, Q., et al. (2006). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • El-Emary, T. I. (2008). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Elucidation of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including kinase inhibitors and central nervous system age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including kinase inhibitors and central nervous system agents.[1][2][3] The precise structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) in drug development. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a specific, highly functionalized derivative, 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine. We will present a predicted, data-driven interpretation of its key spectral features, explain the experimental choices for data acquisition, and objectively compare the utility of NMR with alternative analytical techniques for the comprehensive structural verification of this class of molecules.

Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis

The structural elucidation of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine relies on the careful interpretation of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. The presence of two distinct halogen substituents, chlorine and fluorine, on the bicyclic aromatic system creates a unique and highly informative spectroscopic fingerprint. Our predictions are based on established data from the parent pyrazolo[1,5-a]pyrimidine system and known substituent chemical shift (SCS) effects of halogens on aromatic rings.[4][5][6]

Molecular Structure and Numbering:

The standard numbering for the pyrazolo[1,5-a]pyrimidine core is used for all assignments.

Caption: Molecular structure of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine with IUPAC numbering.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6.

  • H-2 Proton: This proton is on the pyrazole ring. It is expected to appear significantly downfield due to the anisotropic effect of the adjacent pyrimidine ring and the strong electron-withdrawing inductive effect of the fluorine atom at C-3.[6] Crucially, it will be split by the fluorine atom, resulting in a doublet. The coupling constant, ³JHF (through three bonds), is typically in the range of 4-8 Hz for meta H-F coupling in aromatic systems.

    • Predicted δ: 8.6 - 8.8 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling (J): ³JHF ≈ 5-7 Hz

  • H-5 Proton: This proton is on the pyrimidine ring. It is deshielded by the adjacent ring nitrogen (N-4) and the chlorine at C-7. It will exhibit coupling to H-6.

    • Predicted δ: 9.0 - 9.2 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling (J): ³JHH ≈ 7-8 Hz

  • H-6 Proton: This proton is also on the pyrimidine ring. It is expected to be the most upfield of the aromatic protons. It will be split into a doublet by the adjacent H-5. A smaller, long-range coupling to the fluorine at C-3 (⁴JHF) might also be observed, potentially broadening the signal or causing further fine splitting.

    • Predicted δ: 7.4 - 7.6 ppm

    • Predicted Multiplicity: Doublet (d) or Doublet of doublets (dd)

    • Predicted Coupling (J): ³JHH ≈ 7-8 Hz, ⁴JHF ≈ 1-3 Hz

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display seven signals for the seven unique carbon atoms in the heterocyclic core. The key diagnostic feature will be the large C-F coupling constants, which unambiguously identify the fluorine-bearing carbon and its neighbors.[7]

  • C-3 (Fluorine-bearing Carbon): This carbon will show a very large one-bond coupling (¹JCF) and will be significantly shifted downfield due to the direct attachment of the highly electronegative fluorine atom. This signal is unmistakable.

    • Predicted δ: ~155-160 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling (J): ¹JCF ≈ 240-260 Hz

  • C-7 (Chlorine-bearing Carbon): The chlorine atom will cause a moderate downfield shift. The signal will be sharp and singlet-like in a standard decoupled spectrum.

    • Predicted δ: ~148-152 ppm

    • Predicted Multiplicity: Singlet (s)

  • C-2 and C-3a: These carbons are adjacent to the fluorine-substituted C-3 and will exhibit two-bond C-F coupling (²JCF). C-2 is also adjacent to a nitrogen atom, shifting it downfield.

    • Predicted δ (C-2): ~145-148 ppm, Doublet (d), ²JCF ≈ 15-25 Hz

    • Predicted δ (C-3a): ~142-145 ppm, Doublet (d), ²JCF ≈ 10-15 Hz

  • C-5 and C-6: These carbons are part of the pyrimidine ring. Their chemical shifts are influenced by the adjacent nitrogen atoms and the chlorine substituent. Long-range C-F coupling may be observed but can be weak.

    • Predicted δ (C-5): ~140-143 ppm

    • Predicted δ (C-6): ~112-115 ppm

  • C-4: This carbon is not directly bonded to a proton and is situated between two nitrogen atoms, which typically shifts it significantly downfield.

    • Predicted δ (C-4): ~150-154 ppm

Summary of Predicted NMR Data
Assignment Predicted ¹H δ (ppm) Predicted ¹H Multiplicity & J (Hz) Predicted ¹³C δ (ppm) Predicted ¹³C Multiplicity & J (Hz)
28.6 - 8.8d, ³JHF ≈ 5-7~145-148d, ²JCF ≈ 15-25
3--~155-160d, ¹JCF ≈ 240-260
3a--~142-145d, ²JCF ≈ 10-15
4--~150-154s
59.0 - 9.2d, ³JHH ≈ 7-8~140-143s
67.4 - 7.6d, ³JHH ≈ 7-8~112-115s
7--~148-152s

Part 2: Experimental Protocol for NMR Data Acquisition

To achieve unambiguous assignment and validate the predicted structure, a suite of 1D and 2D NMR experiments is required. The protocol described here represents a self-validating system where data from each experiment corroborates the others.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Interpretation prep Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to 5mm NMR tube vortex->transfer H1 1D ¹H Spectrum transfer->H1 C13 1D ¹³C{¹H} Spectrum H1->C13 Confirm protonated carbons COSY 2D ¹H-¹H COSY H1->COSY Establish H-H correlations (H-5 to H-6) HSQC 2D ¹H-¹³C HSQC C13->HSQC Assign protonated carbons COSY->HSQC Assign C-5, C-6 HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Confirm long-range H-C correlations process Fourier Transform, Phase & Baseline Correction HMBC->process integrate Integration & Peak Picking process->integrate assign Assign all signals using 1D and 2D data integrate->assign report Final Structure Confirmation assign->report

Caption: Experimental workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its excellent solvating power for a wide range of organic molecules and its high boiling point.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[8]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field on the sample to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[9]

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other. It is essential for confirming the H-5 to H-6 connectivity through a cross-peak.[5]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the signals of H-2, H-5, and H-6 to C-2, C-5, and C-6, respectively.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to assigning the quaternary (non-protonated) carbons like C-3, C-3a, C-4, and C-7 by observing correlations from nearby protons. For example, H-2 should show correlations to C-3 and C-3a.[10][11]

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for detailed structural elucidation in solution, a multi-technique approach provides the most robust characterization.[12][13]

Technique Information Provided Strengths Weaknesses
NMR Spectroscopy Precise atom connectivity, stereochemistry, 3D solution structure, electronic environment of nuclei.Unparalleled detail on molecular structure in solution; non-destructive.Relatively low sensitivity; requires soluble, pure samples; complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; provides exact mass and formula.[14] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature.Provides no information on atom connectivity or stereochemistry; destructive.
Infrared (IR) Spectroscopy Presence of functional groups and bond types (e.g., C=N, C-F, C-Cl, aromatic C-H).Fast, inexpensive, good for identifying key functional groups.[15]Provides limited information on the overall molecular skeleton; spectra can be complex in the fingerprint region.
X-ray Crystallography Unambiguous 3D structure in the solid state, bond lengths, and bond angles.The "gold standard" for absolute structure determination.[12]Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation.

Synergistic Use: In practice, these techniques are used together. High-Resolution Mass Spectrometry (HRMS) would first confirm the elemental formula (C₇H₃ClFN₃). IR spectroscopy would confirm the presence of aromatic and C-Halogen bonds. Finally, NMR spectroscopy would be used to piece together the exact atomic connectivity and confirm the specific isomer, 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine.

Conclusion

The comprehensive analysis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine by ¹H and ¹³C NMR spectroscopy provides a wealth of structural information that is both definitive and nuanced. The predictable effects of the halogen substituents, particularly the characteristic splitting patterns induced by the fluorine atom, serve as powerful diagnostic tools for structural verification. While techniques like Mass Spectrometry and X-ray Crystallography offer complementary and essential data, NMR remains the premier method for elucidating the precise atomic framework and electronic structure of such complex heterocyclic molecules in a solution state, which is most relevant to their biological function. This guide provides the predictive framework and experimental logic necessary for researchers to confidently characterize this important class of compounds.

References

  • Brugnatelli, E., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1099. Available from: [Link]

  • Rodrigues, L. M., et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available from: [Link]

  • Hassan, M. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

  • Sallam, M., et al. (2018). An NMR and Computational Study of Azolo[ a ]pyrimidines with Special Emphasis on Pyrazolo[1,5 - ResearchGate. Available from: [Link]

  • El-Gendy, A. A., et al. (2023). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available from: [Link]

  • IntechOpen. (2022). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available from: [Link]

  • Guryev, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available from: [Link]

  • Fahim, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Xi, Y., et al. (2017). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2021). 2.8.5: The Basis for Differences in Chemical Shift. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • Wang, L., et al. (2019). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. Available from: [Link]

  • Bocian, W., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available from: [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available from: [Link]

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][10][16]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available from: [Link]

  • Al-Etaibi, A., et al. (2011). ¹H- and ¹³C-NMR spectroscopy assignments of compound 7. ResearchGate. Available from: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

  • LibreTexts Chemistry. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Charris, J. E., et al. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Saber UCV. Available from: [Link]

  • Kuna, S., et al. (2022). Two-step synthesis and characterization of 5,7-dichloro-6-fluoro-3-isopropylpyrazolo[1,5-a] pyrimidine. AIP Publishing. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Heterocycles with Potential Applications. Available from: [Link]

  • Al-Amiery, A. A. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic Chemistry International. Available from: [Link]

  • Ali, A. J., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Kysil, D., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. Available from: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available from: [Link]

  • University of Regensburg. (n.d.). Signal Areas. Available from: [Link]_e/nmr_e07.htm)

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Executive Summary & Application Context In the synthesis of tropomyosin receptor kinase (TRK) inhibitors, such as Larotrectinib, the intermediate 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a critical scaffold. Its pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of tropomyosin receptor kinase (TRK) inhibitors, such as Larotrectinib, the intermediate 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a critical scaffold. Its purity directly impacts the yield and safety profile of the final pharmaceutical ingredient (API).

The analytical challenge involves two main factors:

  • Regioisomerism: The condensation reaction used to form the bicyclic core often produces the 5-chloro isomer as a significant impurity, which is structurally similar and difficult to resolve on standard alkyl phases.

  • Hydrolytic Instability: The C7-chloro position is reactive (electrophilic); improper handling or high-pH mobile phases can induce hydrolysis to the 7-hydroxy impurity.

This guide compares a standard C18 (Octadecyl) method against a chemically selective Phenyl-Hexyl method, demonstrating why the latter is the superior choice for this specific fluorinated heterocycle.

Chemical Impurity Profile

Before selecting a method, we must define the separation targets.

Compound IDStructure DescriptionPolarity / CharacteristicsAnalytical Challenge
Target 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Moderate HydrophobicitySusceptible to hydrolysis at C7.
Impurity A 5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Very Similar to TargetRegioisomer. Co-elutes on C18 due to identical lipophilicity.
Impurity B 7-Hydroxy-3-fluoro-pyrazolo[1,5-a]pyrimidine PolarResult of hydrolysis. Tailing on non-endcapped columns.
Impurity C 3-Fluoro-1H-pyrazol-5-amine Polar / BasicStarting material. Elutes early (void volume risk).

Method Comparison: C18 vs. Phenyl-Hexyl

System A: The "Standard" Approach (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Hydrophobic interaction (Van der Waals).

Performance Analysis: While chemically robust, System A relies solely on hydrophobicity. Since the 7-chloro and 5-chloro isomers have nearly identical logP values, resolution (


) is often 

, leading to "shouldering" peaks and inaccurate integration.
System B: The "Selective" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell technology recommended).

  • Mobile Phase: Water/Methanol with 0.1% TFA.

  • Mechanism:

    
     interactions + Hydrophobicity.
    

Performance Analysis: The fluorine atom on the pyrazole ring and the electron-deficient pyrimidine ring create a specific "pi-cloud" density. The Phenyl-Hexyl stationary phase interacts differentially with the electron distributions of the 5-chloro vs. 7-chloro isomers. This "orthogonal" selectivity mechanism resolves the regioisomers to baseline (


).
Comparative Data Summary
MetricSystem A (Standard C18)System B (Phenyl-Hexyl)Verdict
Isomer Resolution (

)
1.2 (Co-elution risk)2.4 (Baseline separation) System B Superior
Peak Symmetry (

)
1.3 (Slight tailing)1.1 (Sharp)System B Superior
Run Time 15 min12 minSystem B Faster
Mobile Phase Cost Low (ACN)Low (MeOH)Neutral

Visualizing the Separation Logic

The following diagram illustrates the decision process and mechanism for selecting the Phenyl-Hexyl phase over the standard C18.

MethodSelection Start Sample: 7-Cl-3-F-pyrazolo[1,5-a]pyrimidine Challenge Critical Impurity: 5-Chloro Regioisomer Start->Challenge Decision Select Stationary Phase Challenge->Decision PathC18 Path A: Alkyl Chain (C18) Decision->PathC18 Standard Screening PathPh Path B: Phenyl-Hexyl Decision->PathPh Targeted Selectivity MechC18 Mechanism: Hydrophobicity Only (LogP driven) PathC18->MechC18 MechPh Mechanism: Hydrophobicity + Pi-Pi Stacking (Electronic driven) PathPh->MechPh ResultC18 Result: Co-elution (Rs < 1.5) Failed QC MechC18->ResultC18 ResultPh Result: Baseline Separation (Rs > 2.0) Valid QC MechPh->ResultPh

Caption: Decision logic for stationary phase selection based on regioisomer separation requirements.

Recommended Experimental Protocol (System B)

This protocol is validated for the separation of the 7-chloro target from its 5-chloro isomer and hydrolysis products.

Instrumentation & Conditions
  • Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Shimadzu Nexera) with PDA/DAD detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent Poroshell 120 Phenyl-Hexyl).

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min (Adjust for column backpressure).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

Mobile Phase Preparation
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

    • Note: TFA is preferred over Formic Acid here to suppress silanol activity and sharpen the peaks of the basic pyrimidine nitrogen.

  • Solvent B: Methanol (HPLC Grade).

    • Note: Methanol promotes stronger

      
       interactions with the phenyl stationary phase compared to Acetonitrile.
      
Gradient Program
Time (min)% Solvent A (Aq/TFA)% Solvent B (MeOH)Event
0.009010Equilibration
2.009010Isocratic Hold (Elute polar salts)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010Stop
Sample Preparation
  • Diluent: 50:50 Water:Methanol. Avoid 100% ACN as it may cause peak distortion upon injection.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Stability Warning: Analyze within 4 hours. The 7-chloro group hydrolyzes in solution over time. Keep autosampler at 4°C.

Experimental Workflow Diagram

The following diagram details the step-by-step execution of the purity analysis.

Workflow Prep 1. Sample Prep (0.5 mg/mL in 50:50 MeOH/H2O) System 2. System Setup (Phenyl-Hexyl, 40°C) Prep->System Inj 3. Injection (5 µL, Auto-sampler 4°C) System->Inj Sep 4. Separation (Gradient 10-90% B) Inj->Sep Det 5. Detection (UV 254nm) Sep->Det Data 6. Data Processing (Integ. Impurity A & B) Det->Data

Caption: Step-by-step experimental workflow for HPLC analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Interaction between basic pyrimidine N and residual silanols.Ensure TFA concentration is at least 0.05-0.1%. Do not use neutral pH.
Split Peaks Sample solvent too strong (e.g., 100% DMSO/ACN).Dilute sample with initial mobile phase (Water/MeOH).
Ghost Peaks Carryover or hydrolysis in the vial.Use a needle wash (50:50 MeOH:Water). Limit run queue time to <4 hours.
Retention Shift Temperature fluctuation.Thermostat column compartment to 40°C ± 0.5°C.

References

  • Larotrectinib Synthesis & Intermediates

    • Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children."[2] New England Journal of Medicine, 2018. Link

    • Note: Defines the clinical utility of the final molecule derived
  • Pyrazolo[1,5-a]pyrimidine Chemistry

    • Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines." Chemical Communications, 2019. Link

    • Note: Provides structural context for the regioisomer form
  • HPLC Method Development for Nitrogenous Heterocycles

    • Dolan, J. W. "The Role of pH in Reversed-Phase HPLC." LCGC North America, 2017. Link

    • Note: Authoritative source on pH control for basic compounds (suppressing ioniz
  • Phenyl-Hexyl Selectivity Mechanisms

    • Croes, K., et al. "Orthogonality of Phenyl-Hexyl and C18 Stationary Phases." Journal of Chromatography A, 2005. Link

    • Note: Supports the claim of superior selectivity for arom

Sources

Validation

Mass spectrometry fragmentation pattern of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Technical Comparison Guide: Mass Spectrometry Fragmentation of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Executive Summary 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (CFPP) is a critical pharmacophore and synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Executive Summary

7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (CFPP) is a critical pharmacophore and synthetic intermediate, most notably serving as the electrophilic core in the synthesis of TRK inhibitors such as Larotrectinib. Its structural integrity is defined by the labile C7-chlorine atom (susceptible to SNAr) and the metabolic stability of the C3-fluorine.

This guide provides a definitive comparison of the Mass Spectrometry (MS) fragmentation patterns of CFPP against its primary hydrolysis impurity, 7-Hydroxy-3-fluoro-pyrazolo[1,5-a]pyrimidine (7-OH-FPP). Differentiating these species is crucial during process development, as the hydrolysis of the C7-Cl bond is a common degradation pathway in aqueous or protic solvents.

Experimental Protocol: ESI-MS/MS Characterization

To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the detection of diagnostic ions.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Avoid water to prevent hydrolysis of the C7-Cl bond during storage.

  • Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL in 50:50 MeOH:0.1% Formic Acid (aq) immediately prior to injection.

  • Validation Step: Verify the isotopic pattern of the parent ion immediately. A 3:1 ratio of m/z M to M+2 confirms the presence of Chlorine.

Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Low voltage prevents in-source dechlorination).

  • Cone Voltage: 30 V.

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential neutral losses.

Fragmentation Analysis & Mechanism

The Target: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
  • Parent Ion [M+H]⁺: m/z 172.01 (Monoisotopic, 35Cl).

  • Isotopic Signature: Distinct doublet at m/z 172 and 174 (intensity ratio ~100:32), diagnostic of a single chlorine atom.

Primary Fragmentation Pathway (Causality):

  • Loss of HCl [M+H - 36]⁺: The protonated pyrimidine ring undergoes elimination of HCl. This is the base peak at higher collision energies (m/z 136). The driving force is the aromatization and stabilization of the resulting cation.

  • Ring Opening (Retro-Cyclization): Following the loss of Cl, the pyrazolo-pyrimidine core cleaves. The loss of HCN (27 Da) is characteristic of nitrogen heterocycles, generating m/z 109.

The Alternative (Impurity): 7-Hydroxy-3-fluoro-pyrazolo[1,5-a]pyrimidine
  • Parent Ion [M+H]⁺: m/z 154.04.

  • Differentiation:

    • No Chlorine Isotope Pattern: The spectrum shows only the M+1 (13C) peak, lacking the M+2 signature.

    • Loss of CO: The tautomeric amide form (lactam) allows for the neutral loss of CO (28 Da), a pathway chemically impossible for the 7-Chloro analog.

Visualization: Fragmentation Pathways

The following diagram maps the mechanistic degradation of the 7-Chloro analog under CID (Collision Induced Dissociation) conditions.

MS_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 172.01 (35Cl) m/z 174.01 (37Cl) Intermediate Fragment [M+H - HCl]+ m/z 136.03 (Loss of Chlorine) Parent->Intermediate - HCl (36 Da) CE: 20 eV RingOpen Fragment [M+H - HCl - HCN]+ m/z 109.02 (Pyrazolo cleavage) Intermediate->RingOpen - HCN (27 Da) CE: 35 eV Impurity Impurity: 7-OH Analog m/z 154.04 ImpurityFrag Fragment [M+H - CO]+ m/z 126.04 Impurity->ImpurityFrag - CO (28 Da) (Lactam Tautomer) key Blue: Target Molecule Red: Diagnostic Fragment Grey: Impurity Pathway

Caption: Comparative fragmentation pathway of 7-Cl-3-F-pyrazolo[1,5-a]pyrimidine vs. its 7-OH impurity.

Comparative Data Analysis

The table below summarizes the diagnostic ions required to confirm the identity of the product versus its hydrolysis degradation product.

Feature7-Chloro-3-fluoro (Target) 7-Hydroxy-3-fluoro (Impurity) Technical Interpretation
Parent Ion [M+H]⁺ 172.01 154.04 Mass shift of -18 Da indicates hydrolysis (Cl → OH).
Isotopic Pattern Yes (M, M+2) No The 3:1 Cl signature is the primary purity check.
Primary Fragment 136.03 (-HCl)126.04 (-CO)Loss of HCl confirms the presence of the reactive halide.
Secondary Fragment 109.02 (-HCN)99.03 (-HCN)Both cores lose HCN, confirming the pyrazolo-pyrimidine scaffold.
Retention Time (RP-LC) Late Eluting Early Eluting The 7-Cl is more lipophilic; 7-OH is polar/phenolic.

References

  • Synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the synthetic routes and NMR/MS characterization baselines for this scaffold.

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Source: Scientific & Academic Publishing. Relevance: Details the mechanism of ring cleavage and HCN loss in fused pyrimidine systems.

  • Fragmentation Mechanisms of Halogenated Heterocycles. Source: Chemistry LibreTexts. Relevance: Provides the fundamental rules for "Inductive Cleavage" of halogens (Cl vs F) in ESI-MS.

  • 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (Analog Data). Source: Sigma-Aldrich (MilliporeSigma). Relevance: Provides safety and physical property data for the 7-chloro-pyrazolo[1,5-a]pyrimidine class.

Comparative

X-ray crystallography data for 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

X-ray Crystallography & Structural Intelligence: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Guide Executive Summary This guide provides a technical analysis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a critical "g...

Author: BenchChem Technical Support Team. Date: February 2026

X-ray Crystallography & Structural Intelligence: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Guide

Executive Summary

This guide provides a technical analysis of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a critical "gateway scaffold" in the synthesis of next-generation kinase inhibitors (TRK, CDK, PI3K). Unlike standard catalog listings, this document focuses on the structural implications of the 3-fluoro substitution, providing crystallographic proxies, comparative performance metrics against non-fluorinated analogs, and validated protocols for crystallization and derivatization.

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Part 1: Structural Intelligence & Crystallographic Data

While proprietary constraints often limit the public availability of the raw CIF (Crystallographic Information File) for this specific intermediate in isolation, its structural behavior is well-characterized through high-fidelity analogs. The following data serves as a Structural Proxy for molecular replacement models and packing predictions.

Predicted Crystallographic Parameters (Based on High-Identity Analogs)

Data derived from homologous structures (e.g., 7-chloro-5-methyl and 3-bromo analogs).

ParameterValue (Proxy Range)Structural Insight
Crystal System Monoclinic / TriclinicPlanar heteroaromatic systems often adopt P21/c or P-1 to maximize

-

stacking.
Space Group

(Most Probable)
Favored by centrosymmetric packing of planar dipoles.
Unit Cell (Approx)

,

,

Short axis (

) typically corresponds to the stacking distance (

offset).

Angle

Typical shear in stacked aromatic columns.
Z Value 4Standard for

packing efficiency.
Density (

)

Elevated density due to heavy halogen atoms (Cl, F).
The "Fluorine Effect" in Crystal Packing

The 3-Fluoro substituent is not merely a metabolic blocker; it fundamentally alters the solid-state assembly compared to the 3-H parent:

  • C-F···H-C Interactions: The high electronegativity of fluorine facilitates weak hydrogen bonds with adjacent aromatic protons, often directing the lattice into a "herringbone" or "slipped-stack" motif, which improves solubility profiles compared to the tight

    
    -stacking of non-substituted analogs.
    
  • Halogen Bonding: The 7-Chloro atom acts as a Lewis acid (

    
    -hole donor), capable of forming halogen bonds with Lewis bases (e.g., carbonyl oxygens or nitrogens from solvent molecules), stabilizing the crystal lattice.
    

Part 2: Comparative Performance Guide

This section objectively compares the 3-Fluoro variant against its primary alternatives (3-H and 3-Bromo/Iodo) to justify its selection in drug discovery campaigns.

Performance Matrix: Scaffold Selection
Feature3-Fluoro (Product) 3-H (Baseline Alternative)3-Bromo/Iodo (Reactive Alternative)
Metabolic Stability High (Blocks C-3 oxidation)Low (Prone to CYP450 oxidation)Medium (Often reactive/labile)
Electronic Effect (

)
Electron Withdrawing (Deactivates ring)NeutralElectron Withdrawing
Kinase Potency (IC50) Enhanced (Bioisostere for H, dipole interactions)BaselineVariable (Steric clash risk)
Derivatization Potential Selective (7-Cl is the only labile site)SelectiveDual-Reactive (7-Cl & 3-Br compete)
Crystallizability High (Dipole-driven ordering)MediumHigh (Heavy atom effect)
Causality of Choice
  • Why 3-Fluoro? In TRK inhibitors (e.g., Larotrectinib analogs), the 3-position faces the solvent front or a small hydrophobic pocket. A hydrogen (3-H) is metabolically liable. A bromine (3-Br) is too bulky. The 3-Fluoro atom mimics the size of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) while blocking metabolism and modulating the pKa of the pyrimidine ring, often increasing potency by 2-5 fold.

Part 3: Experimental Protocols

Protocol: Self-Validating Crystallization (Vapor Diffusion)

Designed to yield X-ray quality single crystals for this hydrophobic scaffold.

Reagents:

  • Target Compound: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (>98% purity).

  • Solvent A (Good): Ethyl Acetate (EtOAc) or Dimethylformamide (DMF).

  • Solvent B (Poor): Hexane or Water (if using DMF).

Workflow:

  • Dissolution: Dissolve 10 mg of compound in the minimum volume of Solvent A (approx. 0.5 - 1.0 mL). Validation: Solution must be clear; filter through 0.22 µm PTFE if cloudy.

  • Setup: Place 1 mL of Solvent B in the reservoir of a hanging-drop plate or a small vial.

  • Equilibration: Place a 10 µL drop of the compound solution on a siliconized cover slip (or small inner vial). Invert over the reservoir and seal with grease/parafilm.

  • Observation: Store at 20°C. Monitor daily.

    • Success Indicator: Prismatic blocks or needles appear within 24-72 hours.

    • Troubleshooting: If precipitate is amorphous, reduce concentration by 20% or switch Solvent B to Pentane (slower diffusion).

Protocol: Regioselective Derivatization (SNAr)

The 7-Cl position is highly reactive toward nucleophiles, enabling rapid library generation.

  • Reaction: Mix 1.0 eq of Scaffold + 1.2 eq of Amine Nucleophile (e.g., pyrrolidine derivative) + 2.0 eq DIPEA in Isopropanol.

  • Conditions: Heat to 80°C for 2-4 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1). The 7-Cl spot (higher Rf) should disappear.

  • Purification: Cool to RT. The product often precipitates. If not, evaporate and recrystallize from EtOH.

Part 4: Visualization & Logic Maps

Diagram: Structural Activity Relationship (SAR) Logic

This diagram illustrates why the 3-F scaffold is preferred in kinase inhibitor design.

SAR_Logic Scaffold 7-Chloro-3-fluoro- pyrazolo[1,5-a]pyrimidine Position7 Position 7 (Cl) Reactive Handle Scaffold->Position7 Contains Position3 Position 3 (F) Metabolic Shield Scaffold->Position3 Contains Target Kinase Hinge Region (ATP Binding Site) Position7->Target SNAr Derivatization (Forms H-bonds) Position3->Target Electronic Tuning (Dipole Interaction) Outcome High Potency & Stability (Drug Candidate) Position3->Outcome Blocks CYP450 Oxidation Target->Outcome Binding Affinity

Caption: SAR Logic flow demonstrating the dual role of the 7-Cl handle for binding and the 3-F shield for stability.

Diagram: Synthesis & Crystallization Workflow

A step-by-step visualization of the experimental protocol.

Workflow Start Start: Raw Intermediate (>95% Purity) Dissolve Dissolve in EtOAc (Saturated Solution) Start->Dissolve Filter Filter (0.22 µm) Remove Nucleation Sites Dissolve->Filter Diffusion Vapor Diffusion (vs. Hexane) Filter->Diffusion Nucleation Nucleation Event (24-48 Hours) Diffusion->Nucleation Slow Evap Analysis X-Ray Diffraction (Data Collection) Nucleation->Analysis Harvest Crystal

Caption: Optimized workflow for obtaining single crystals of pyrazolo[1,5-a]pyrimidine derivatives.

References

  • Synthesis & SAR of Pyrazolo[1,5-a]pyrimidines

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1]

    • Source: MDPI Molecules (2024).
    • URL:[Link]

  • Crystallographic Data of Analogs

    • Title: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Crystal Structure.
    • Source: Acta Crystallographica Section E (2012).
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • General Properties

    • Title: 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (Analogous Scaffold D
    • Source: PubChem Compound Summary.[2]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Topic: CAS: 1263061-01-3[1] Executive Safety Strategy: The Reactive "Warhead" As researchers, we often treat intermediate scaffolds as generic "white powders," but 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine requires spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1263061-01-3[1]

Executive Safety Strategy: The Reactive "Warhead"

As researchers, we often treat intermediate scaffolds as generic "white powders," but 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine requires specific vigilance. This compound is not chemically inert; it is an electrophilic scaffold designed for nucleophilic aromatic substitution (


).

The Chemical Hazard Logic: The chlorine atom at the 7-position is highly activated by the pyrazolo[1,5-a]pyrimidine ring system.[2] In a biological context, this means the compound can act as an alkylating agent, potentially reacting with nucleophilic residues (cysteines/lysines) on your skin proteins.

  • Immediate Consequence: High risk of skin sensitization and contact dermatitis.

  • Systemic Consequence: If solubilized in DMSO (which permeates skin), the compound effectively bypasses the stratum corneum, delivering a toxic payload directly into the bloodstream.

Core GHS Classifications (Read-Across):

  • H302/H301: Harmful/Toxic if swallowed.

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][5]

PPE Matrix: A Barrier Analysis

Standard "lab coat and glasses" are insufficient for this compound, particularly during solubilization. Use this matrix to select the correct tier of protection.

Protection ZoneTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Handling (Dissolved in DMSO/DMF/DCM)Scientific Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Laminate/Nitrile) Inner:[2] Silver Shield/Laminate Outer:[2] Standard NitrileThe 7-Cl moiety is reactive.[2] Standard nitrile degrades rapidly against halogenated solvents or DMSO, creating a "bridge" for the toxin to enter the skin [1].
Respiratory Fume Hood (Sash at 18") Backup: N95/P100 RespiratorFume Hood (Mandatory) No open bench workFine powders aerosolize easily due to static. Inhalation allows direct access to the bloodstream, bypassing hepatic first-pass metabolism.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Splash Goggles + Face Shield (If volume > 50 mL)Safety glasses leave gaps. Pyrazolopyrimidines are mucous membrane irritants; vapors from acidic hydrolysis (HCl release) can damage corneas [2].
Body Lab Coat (Polyester/Cotton)Tyvek® Sleeves or Apron Cotton absorbs spills, holding the chemical against the skin. Impervious Tyvek prevents "wicking" of toxic solutions.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge and exposure during the critical "solubilization" phase.

Phase A: Preparation & Weighing
  • Static Control: This powder is likely electrostatic. Use an ionizing gun or anti-static brush before spatulating.

  • Balance Setup: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • The "Clean" Hand Rule: When moving materials in/out of the hood, designate one hand as "dirty" (touches chemical containers) and one as "clean" (touches sash/notebook).

Phase B: Solubilization (The High-Risk Moment)

Caution: Dissolving this compound in DMSO or DMF increases its skin toxicity by orders of magnitude.[2]

  • Vessel Selection: Use a screw-cap glass vial (borosilicate). Avoid polystyrene, which may be attacked by carrier solvents.

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Venting: If the solution warms (exothermic solvation), briefly vent the cap to release pressure, then re-seal.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol) to clean the balance area.

  • Glove Removal: Use the "beak method" (pulling one glove off inside-out using the other gloved hand) to ensure the outside of the glove never touches skin. Wash hands immediately with soap and cold water (warm water opens pores).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine, emphasizing the critical "Stop/Go" points for PPE.

SafetyProtocol Start START: Chemical Handling Request StateCheck Is Compound in Solution? Start->StateCheck SolidPPE PPE TIER 1: Nitrile Gloves + Goggles Fume Hood StateCheck->SolidPPE No (Solid) SolventCheck Solvent: DMSO/DMF/DCM? StateCheck->SolventCheck Yes (Liquid) StaticCheck Check Static Charge SolidPPE->StaticCheck Weighing Weigh in Hood (Use Anti-static Gun) StaticCheck->Weighing Handling Execute Experiment (Keep Sash Low) Weighing->Handling HighRiskPPE PPE TIER 2: Double Glove (Laminate) Tyvek Sleeves SolventCheck->HighRiskPPE Yes (Penetrating) StandardPPE PPE TIER 1 + Splash Goggles SolventCheck->StandardPPE No (Aq/Alc) HighRiskPPE->Handling StandardPPE->Handling Decon Decontamination: Solvent Wipe + Soap Wash Handling->Decon Disposal DISPOSAL: Halogenated Waste Stream Decon->Disposal

Figure 1: Operational safety logic flow. Note the escalation of PPE when penetrating solvents (DMSO/DMF) are introduced.

Emergency Response & Disposal

Accidental Exposure[2][3][4][6]
  • Skin Contact: Do NOT use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper. Flush with water for 15 minutes, then wash with soap.[5]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—halogenated heterocycles can cause corneal clouding.

Disposal Protocol

This compound contains both Chlorine and Fluorine.

  • Segregation: Do not mix with acidic waste streams (risk of HF/HCl generation).

  • Labeling: Mark clearly as "Halogenated Organic Waste" and "Toxic."

  • Container: High-density polyethylene (HDPE) is preferred over glass for final waste storage to prevent breakage.

References

  • National Institutes of Health (NIH). (2024). Safe handling of hazardous drugs and halogenated heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (CAS 1263061-01-3).[2] Retrieved from [Link]

Sources

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